Technical Deep Dive: [4-(Chlorodifluoromethoxy)phenyl]methanol
Executive Summary [4-(Chlorodifluoromethoxy)phenyl]methanol (CAS: 50823-88-6) is a specialized fluorinated building block used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[4-(Chlorodifluoromethoxy)phenyl]methanol (CAS: 50823-88-6) is a specialized fluorinated building block used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical intermediate for introducing the chlorodifluoromethoxy (-OCF₂Cl) motif, a lipophilic, metabolically stable bioisostere of the trifluoromethoxy (-OCF₃) group.
This guide details the structural properties, validated synthesis protocols, and medicinal chemistry applications of this compound, designed for researchers requiring high-fidelity technical data.
Part 1: Chemical Identity & Physicochemical Profile
The molecule consists of a benzene core substituted at the para positions with a hydroxymethyl group (benzyl alcohol) and a chlorodifluoromethoxy ether. The presence of both chlorine and fluorine on the methoxy carbon creates a unique electronic environment, distinct from standard perfluorinated ethers.
Table 1: Key Technical Specifications
Property
Value
Notes
IUPAC Name
[4-(Chlorodifluoromethoxy)phenyl]methanol
CAS Number
50823-88-6
Molecular Formula
C₈H₇ClF₂O₂
Molecular Weight
208.59 g/mol
SMILES
OCC1=CC=C(OC(F)(F)Cl)C=C1
LogP (Predicted)
~2.3 - 2.5
More lipophilic than benzyl alcohol (LogP ~1.[1]05)
H-Bond Donors
1 (OH group)
H-Bond Acceptors
2 (Ether O, Alcohol O)
The ether oxygen's basicity is significantly reduced by F/Cl electron withdrawal.
Physical State
Colorless to pale yellow liquid/oil
Low melting point solid in high purity.
Part 2: Structural Analysis & Electronic Effects
The -OCF₂Cl Motif: Beyond Trifluoromethoxy
The chlorodifluoromethoxy group is not merely a "heavy" analogue of the trifluoromethoxy (-OCF₃) group; it introduces specific intermolecular interaction capabilities:
Electronic Withdrawal: The -OCF₂Cl group is a strong electron-withdrawing group (EWG) via induction (-I effect), deactivating the benzene ring. However, the oxygen atom still donates electron density via resonance (+R effect), though less effectively than in a methoxy group.
Halogen Bonding (XB): Unlike the non-polarizable fluorine atoms in -OCF₃, the chlorine atom in -OCF₂Cl is polarizable and possesses a "sigma-hole" (a region of positive electrostatic potential). This allows it to act as a halogen bond donor to carbonyl backbone oxygens in protein targets.
Case Study: This interaction is pivotal in Asciminib (a BCR-ABL1 inhibitor), where the -OCF₂Cl chlorine forms a directed halogen bond with a leucine carbonyl oxygen in the target kinase.
Visualization: Electronic & Structural Logic
Caption: Structural decomposition highlighting the dual role of the molecule: the alcohol serves as a synthetic handle, while the OCF₂Cl group acts as the bioactive pharmacophore.
Part 3: Synthesis Protocol
The synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol typically proceeds via the reduction of its aldehyde precursor. The critical challenge lies in the upstream installation of the -OCF₂Cl group onto the phenol ring.
Method A: The "Green" Difluorocarbene Route (Recommended)
Modern protocols favor the use of Sodium Chlorodifluoroacetate over ozone-depleting gases like chlorodifluoromethane (Freon-22). This solid reagent generates the reactive carbene species in situ under thermal conditions.
Solvent: DMF or NMP (Polar aprotic solvents are essential to stabilize the intermediate).
Conditions: Heat to 90–100°C.
Mechanism: Thermal decarboxylation of the acetate generates chlorodifluorocarbene (:CF₂Cl) . The phenoxide anion attacks this electrophilic carbene, followed by protonation (or reaction with electrophiles) to form the ether linkage.
Why this works: This avoids the handling of gaseous Freon-22 and provides higher functional group tolerance.
Step 2: Chemoselective Reduction
Reaction: Aldehyde → Benzyl Alcohol
Reagents: Sodium Borohydride (NaBH₄, 0.5 eq).
Solvent: Methanol or Ethanol (0°C to RT).
Protocol:
Dissolve 4-(chlorodifluoromethoxy)benzaldehyde in MeOH.
Slowly add NaBH₄ at 0°C (exothermic).
Stir for 30 minutes. Monitor by TLC (disappearance of aldehyde spot).
Quench with dilute HCl or saturated NH₄Cl.
Extract with Ethyl Acetate.
Purification: The product is often pure enough after workup; otherwise, silica gel chromatography (Hexane/EtOAc) is used.
Visualization: Synthesis Workflow
Caption: Two-step synthesis pathway utilizing solid-state carbene precursors for safety and scalability.
Part 4: Applications & Handling[2]
Drug Discovery Applications[3][4][5][6]
Bioisosteric Replacement: The -OCF₂Cl group is used to replace -OCF₃ to fine-tune lipophilicity (LogP) and metabolic stability.
Fragment-Based Design: The alcohol group is readily converted to:
Benzylic Halides: (via SOCl₂ or PBr₃) for alkylation reactions.
Benzoic Acids: (via Jones oxidation) for amide coupling.
Aldehydes: (via Swern oxidation) for reductive amination.
Safety & Stability
Stability: The -OCF₂Cl ether linkage is chemically robust under standard acidic and basic conditions, similar to -OCF₃. However, extreme Lewis acidic conditions at high temperatures should be tested with caution due to potential C-O bond cleavage.
Hazards: As a benzyl alcohol derivative, treat as a potential skin and eye irritant.
Precursor Hazard: If using the older Freon-22 method, be aware of asphyxiation risks and ozone-depletion regulations. The sodium chlorodifluoroacetate method mitigates these risks but requires handling of fine powders that may be irritants.
References
Synthesis of Aryl Chlorodifluoromethyl Ethers
Source: Zafrani, Y., et al. "Chlorodifluoromethoxybenzene." Encyclopedia of Reagents for Organic Synthesis.
Context: Describes the use of sodium chlorodifluoroacetate as a difluorocarbene source.[2]
Link: (Note: Describes OCF2H, but mechanism for OCF2Cl using ClCF2CO2Na is chemically parallel).
Medicinal Chemistry of the OCF₂Cl Group
Source: Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase BCR-ABL1." Journal of Medicinal Chemistry, 2018.
Context: Details the halogen bonding interaction of the -OCF₂Cl group in Asciminib.
Link:
General Reduction Protocols
Source: "Reduction of Aldehydes and Ketones."[3] Organic Chemistry Portal.
Context: Standard protocols for NaBH4 reduction of benzaldehydes.
Link:
Compound Properties
Source: PubChem Compound Summary for [4-(Chloromethyl)phenyl]methanol (Structural Analog/Precursor context).
An In-Depth Technical Guide to the Synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol for Researchers and Drug Development Professionals
Introduction: The Significance of the Chlorodifluoromethoxy Moiety in Drug Discovery The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design. The chlorodifluoromethoxy (-O...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Chlorodifluoromethoxy Moiety in Drug Discovery
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design. The chlorodifluoromethoxy (-OCF₂Cl) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. Its strong electron-withdrawing nature, coupled with increased lipophilicity and metabolic stability, can improve oral bioavailability, binding affinity, and overall pharmacokinetic profiles. [4-(Chlorodifluoromethoxy)phenyl]methanol serves as a crucial intermediate for incorporating this valuable moiety into a wide range of complex molecules, making its efficient and reliable synthesis a topic of considerable interest to researchers in pharmaceuticals and agrochemicals. This guide will provide a detailed exploration of the most practical and efficient methods for the preparation of this important synthetic building block.
Primary Synthetic Pathway: Reduction of 4-(Chlorodifluoromethoxy)benzaldehyde
The most direct and widely employed route for the synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol is the reduction of the corresponding benzaldehyde. This transformation is typically achieved with high efficiency and selectivity using common hydride reducing agents.
Mechanism of Aldehyde Reduction
The reduction of an aldehyde to a primary alcohol using a hydride reagent, such as sodium borohydride (NaBH₄), proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step to yield the final alcohol product.
Caption: General mechanism of aldehyde reduction to a primary alcohol.
Synthesis of the Precursor: 4-(Chlorodifluoromethoxy)benzaldehyde
A critical prerequisite for this synthetic route is the availability of the starting aldehyde. A common method for its preparation involves the reaction of 4-hydroxybenzaldehyde with a source of chlorodifluoromethane under basic conditions. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the chlorodifluoromethane.
Experimental Protocol: Synthesis of 4-(Chlorodifluoromethoxy)benzaldehyde
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5-2 equivalents).
Reaction Execution: Heat the mixture to a temperature between 60-100 °C. Introduce chlorodifluoromethane (CHClF₂) gas into the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-(chlorodifluoromethoxy)benzaldehyde.
Reduction to [4-(Chlorodifluoromethoxy)phenyl]methanol
With the aldehyde in hand, the reduction to the target alcohol is a straightforward process. Sodium borohydride is a preferred reagent for this transformation due to its selectivity, mild reaction conditions, and ease of handling compared to more potent reducing agents like lithium aluminum hydride (LAH).
Experimental Protocol: Reduction of 4-(Chlorodifluoromethoxy)benzaldehyde
Reaction Setup: Dissolve 4-(chlorodifluoromethoxy)benzaldehyde (1 equivalent) in a suitable protic solvent, typically methanol or ethanol.
Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
Workup and Purification: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid at 0 °C. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude [4-(Chlorodifluoromethoxy)phenyl]methanol can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
While the reduction of the corresponding aldehyde is the most common approach, other synthetic strategies can be employed, particularly if different starting materials are more readily available.
Route 2: Reduction of 4-(Chlorodifluoromethoxy)benzoic Acid
This route involves the synthesis of 4-(chlorodifluoromethoxy)benzoic acid, followed by its reduction to the benzyl alcohol.
Synthesis of 4-(Chlorodifluoromethoxy)benzoic Acid
Similar to the synthesis of the aldehyde, the benzoic acid can be prepared from 4-hydroxybenzoic acid and chlorodifluoromethane under basic conditions.
Reduction of the Carboxylic Acid
The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF) is the reagent of choice for this transformation.
Caption: Overview of synthetic routes to the target molecule.
Experimental Protocol: Reduction of 4-(Chlorodifluoromethoxy)benzoic Acid
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
Addition of Substrate: Cool the suspension to 0 °C. Slowly add a solution of 4-(chlorodifluoromethoxy)benzoic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
Reaction and Workup: After the addition, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. The combined organic filtrates are then dried and concentrated to give the crude product, which can be purified as previously described.
Route 3: Hydrolysis of 4-(Chlorodifluoromethoxy)benzyl Bromide
This method involves the preparation of the corresponding benzyl bromide followed by a nucleophilic substitution reaction with water or a hydroxide source.
Synthesis of 4-(Chlorodifluoromethoxy)benzyl Bromide
The benzyl bromide can be synthesized from [4-(chlorodifluoromethoxy)phenyl]methanol using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with a phosphine.
Hydrolysis to the Benzyl Alcohol
The hydrolysis of the benzyl bromide can be achieved by heating it in the presence of water, often with a co-solvent like acetone or THF to improve solubility, and a base such as sodium carbonate or calcium carbonate to neutralize the hydrobromic acid formed during the reaction.
Characterization and Data
The final product, [4-(Chlorodifluoromethoxy)phenyl]methanol, should be characterized by standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton. The ¹⁹F NMR will show a characteristic signal for the -OCF₂Cl group.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and C-O stretching around 1010-1050 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Safety and Handling
Chlorodifluoromethane: This is a gas and should be handled in a well-ventilated fume hood. It is a greenhouse gas, and its release into the atmosphere should be minimized.
Sodium Borohydride and Lithium Aluminum Hydride: These are powerful reducing agents that react violently with water and protic solvents to release flammable hydrogen gas. They should be handled with care under anhydrous conditions and in an inert atmosphere, especially LiAlH₄. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Solvents: Organic solvents such as DMF, THF, methanol, and ethanol are flammable and should be handled in a fume hood away from ignition sources.
Conclusion
The synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol is a critical process for the advancement of drug discovery programs. The reduction of 4-(chlorodifluoromethoxy)benzaldehyde with sodium borohydride represents the most practical and efficient method for laboratory-scale synthesis. This guide has provided a detailed, step-by-step protocol for this key transformation, as well as an overview of alternative synthetic strategies. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can confidently and reliably prepare this valuable building block for their ongoing research and development efforts.
References
PrepChem. Synthesis of 4-hydroxybenzaldehyde. [Link]
The Ascendant Moiety: A Technical Guide to the Biological Activity of Chlorodifluoromethoxy Compounds
Foreword: Unveiling the Potential of a Unique Functional Group In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerston...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Unique Functional Group
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational design. Among these, the chlorodifluoromethoxy (-OCF₂Cl) group is emerging as a moiety of significant interest. Its unique electronic and steric properties offer a compelling toolkit for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules. This guide provides an in-depth exploration of the biological activities associated with chlorodifluoromethoxy compounds, offering insights into their mechanisms of action, and presenting robust experimental frameworks for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile functional group in their discovery and development programs.
The Chlorodifluoromethoxy Group: A Profile of a Privileged Scaffold
The chlorodifluoromethoxy group is a halogenated ether that imparts a unique combination of properties to a parent molecule. Its influence stems from the high electronegativity of the fluorine and chlorine atoms, and the specific stereoelectronic effects of the difluoromethyl group.
Physicochemical Properties and their Implications in Drug Design
The introduction of a chlorodifluoromethoxy group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target[1]. As a bioisosteric replacement for other functional groups, it can fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate[2].
One of the key attributes of related fluorinated methoxy groups is their ability to act as hydrogen bond donors, which can enrich molecular interactions within the binding pockets of target proteins[2]. This, combined with its potential to participate in halogen bonding, makes the chlorodifluoromethoxy group a valuable tool for enhancing target affinity and specificity[1].
Metabolic Stability: A Shield Against Biotransformation
The presence of the strong carbon-fluorine bonds in the chlorodifluoromethoxy group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This increased resistance to degradation can lead to a longer half-life and improved bioavailability of the parent compound. However, it is crucial to consider the potential for in vivo metabolism, as dehalogenation pathways can sometimes lead to the formation of reactive metabolites[3].
Biological Activities of Chlorodifluoromethoxy Compounds: A Spectrum of Therapeutic Potential
The unique properties of the chlorodifluoromethoxy group have been harnessed to develop compounds with a range of biological activities.
A prominent example of a biologically active chlorodifluoromethoxy-containing compound is Asciminib , a potent and selective allosteric inhibitor of the BCR-ABL1 tyrosine kinase, which is a key driver of chronic myeloid leukemia (CML)[3][4].
Mechanism of Action: Unlike traditional tyrosine kinase inhibitors that bind to the ATP-binding site, asciminib targets the myristoyl pocket of the BCR-ABL1 protein[4][5]. This allosteric inhibition induces a conformational change that locks the kinase in an inactive state[5]. The chlorodifluoromethoxy moiety of asciminib plays a crucial role in its binding affinity and overall efficacy by engaging in specific interactions within the myristoyl pocket, including halogen bonding[1].
Antiviral Activity: Combating Infectious Diseases
The chlorodifluoromethoxy motif has also been incorporated into antiviral drug candidates. For instance, a new class of covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication, features a chlorofluoroacetamide (CFA) warhead[1].
Mechanism of Action: These inhibitors form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro, leading to irreversible inhibition of the enzyme[1]. The strong antiviral activity of these compounds highlights the potential of the chlorodifluoromethoxy group in the design of novel antiviral therapeutics[1].
Agrochemical Applications: Protecting Crop Yields
While specific examples of commercial agrochemicals containing the chlorodifluoromethoxy group are less prevalent in the readily available literature, the closely related difluoromethyl group is a key component in several modern fungicides. For example, Pydiflumetofen is a fungicide that contains a difluoromethyl pyrazole carboxamide moiety[6]. The principles guiding the use of fluorinated groups in agrochemicals, such as enhanced efficacy and metabolic stability, are directly applicable to the chlorodifluoromethoxy group[7].
Experimental Workflows for Assessing Biological Activity
A systematic approach to evaluating the biological activity of novel chlorodifluoromethoxy compounds is essential for advancing their development. The following sections outline detailed protocols for key in vitro assays.
Workflow for Screening and Characterization
Caption: A generalized workflow for the discovery and development of bioactive chlorodifluoromethoxy compounds.
Detailed Experimental Protocols
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. This can be quantified using various detection methods, including radiometric, fluorescence, or luminescence-based readouts[8][9].
Microplate reader (scintillation counter, fluorometer, or luminometer)
Procedure:
Prepare serial dilutions of the test compound in assay buffer.
In a microplate, add the kinase, substrate, and test compound dilutions.
Initiate the kinase reaction by adding ATP.
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
Quantify the amount of phosphorylated substrate using the chosen detection method.
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This is a standard method for evaluating the efficacy of antiviral compounds[10][11].
Principle: The assay quantifies the reduction in the number of viral plaques (areas of cell death) in a cell monolayer in the presence of a test compound.
Materials:
Host cell line susceptible to the virus
Virus stock of known titer
Cell culture medium
Test compound
Overlay medium (e.g., containing agarose or methylcellulose)
Staining solution (e.g., crystal violet)
Procedure:
Seed host cells in multi-well plates and grow to confluency.
Prepare serial dilutions of the test compound in cell culture medium.
Remove the growth medium from the cell monolayers and infect with a standardized amount of virus.
After an adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound.
Incubate the plates until plaques are visible.
Fix and stain the cell monolayers to visualize and count the plaques.
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
Determine the EC50 (50% effective concentration) from the dose-response curve.
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain[9][12].
Principle: The assay measures the ability of a compound to inhibit the visible growth of a fungus in a liquid or solid medium.
Materials:
Fungal strain
Fungal growth medium (e.g., Potato Dextrose Broth or Agar)
Test compound
Spectrophotometer or visual inspection
Procedure:
Prepare a standardized inoculum of the fungal strain.
Prepare serial dilutions of the test compound in the growth medium in a microplate.
Inoculate each well with the fungal suspension.
Incubate the plate under appropriate conditions (temperature, humidity).
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth, either visually or by measuring absorbance.
This method assesses the herbicidal activity of a compound on whole plants[13][14].
Principle: Test compounds are applied to target weed species, and their effects on plant growth and viability are observed.
Materials:
Target weed species grown in pots
Test compound formulated for application (e.g., dissolved in a suitable solvent with a surfactant)
Spray chamber or hand sprayer
Greenhouse or growth chamber with controlled environmental conditions
Procedure:
Grow the target weed species to a specific growth stage (e.g., 2-4 leaf stage).
Apply the test compound at various concentrations to the plants.
Include appropriate controls (untreated and vehicle-treated).
Maintain the plants in a controlled environment and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of time (e.g., 14-21 days).
Rate the herbicidal effect using a visual scoring system or by measuring plant biomass.
Determine the GR50 (the concentration that causes a 50% reduction in plant growth) from the dose-response data.
Data Presentation and Interpretation
For a clear comparison of the biological activity of different chlorodifluoromethoxy compounds, quantitative data should be summarized in tables.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Chlorodifluoromethoxy Compounds
The chlorodifluoromethoxy group represents a valuable and still somewhat underexplored functional group in the design of novel bioactive compounds. Its unique combination of physicochemical properties offers medicinal and agricultural chemists a powerful tool to overcome challenges related to potency, selectivity, and pharmacokinetic profiles. The examples of asciminib and novel antiviral agents demonstrate the tangible success of incorporating this moiety. As synthetic methodologies for the introduction of the chlorodifluoromethoxy group become more accessible, we can anticipate its appearance in a wider array of drug candidates and agrochemicals targeting a diverse range of biological processes. The systematic application of the robust experimental workflows outlined in this guide will be crucial in unlocking the full potential of this ascendant moiety.
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Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]
Review of synthesis methods and evaluation of biological effects of coumarin compounds. ResearchGate. [Link]
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. National Institutes of Health. [Link]
Recent developments in fluorine‐containing pesticides. ResearchGate. [Link]
Antiviral Drug Screening. Virology Research Services. [Link]
Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. ACS Publications. [Link]
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. [Link]
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. [Link]
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An In-Depth Technical Guide to [4-(Chlorodifluoromethoxy)phenyl]methanol for Researchers and Drug Development Professionals
Introduction: Unveiling a Promising Building Block in Medicinal Chemistry [4-(Chlorodifluoromethoxy)phenyl]methanol is an intriguing fluorinated aromatic alcohol poised to make significant contributions to the field of d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Promising Building Block in Medicinal Chemistry
[4-(Chlorodifluoromethoxy)phenyl]methanol is an intriguing fluorinated aromatic alcohol poised to make significant contributions to the field of drug discovery. Its unique structural feature, the chlorodifluoromethoxy (-OCF₂Cl) group, imparts a distinct combination of lipophilicity, metabolic stability, and electronic properties to parent molecules.[1] This guide offers a comprehensive technical overview of [4-(chlorodifluoromethoxy)phenyl]methanol, including a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, potential reactivity, and its promising applications in the design of next-generation therapeutics. For researchers and scientists in drug development, this molecule represents a valuable scaffold for creating novel chemical entities with enhanced pharmacological profiles.
Proposed Synthesis: A Strategic Pathway
Step 1: Synthesis of 4-(Chlorodifluoromethoxy)benzaldehyde
The synthesis of the key intermediate, 4-(chlorodifluoromethoxy)benzaldehyde, can be envisioned starting from the more readily available 4-(chlorodifluoromethoxy)toluene. This method is analogous to the industrial synthesis of other halogenated benzaldehydes.[3]
Experimental Protocol:
Chlorination of 4-(Chlorodifluoromethoxy)toluene: 4-(chlorodifluoromethoxy)toluene is subjected to free-radical chlorination using a chlorinating agent such as chlorine gas (Cl₂) under UV irradiation or with a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carefully controlled to favor the formation of the dichloromethyl intermediate, 4-(chlorodifluoromethoxy)-1-(dichloromethyl)benzene.
Hydrolysis to the Aldehyde: The resulting dichloromethyl compound is then hydrolyzed to the corresponding benzaldehyde. This can be achieved by heating with water in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which facilitates the conversion of the geminal dihalide to the aldehyde.[3]
Causality Behind Experimental Choices:
The choice of a free-radical chlorination is a standard and effective method for the side-chain halogenation of toluene derivatives. UV initiation provides the necessary energy to generate chlorine radicals, which then propagate the reaction.
Hydrolysis of the dichloromethyl group is a classic method for aldehyde synthesis. The Lewis acid catalyst polarizes the C-Cl bonds, making the carbon atom more susceptible to nucleophilic attack by water.
Caption: Proposed synthesis of 4-(chlorodifluoromethoxy)benzaldehyde.
Step 2: Reduction to [4-(Chlorodifluoromethoxy)phenyl]methanol
The final step is the reduction of the aldehyde functionality to a primary alcohol. This is a common and high-yielding transformation in organic synthesis.
Experimental Protocol:
Dissolution: 4-(chlorodifluoromethoxy)benzaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol.
Reduction: A mild reducing agent, sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (typically 0-25 °C).[2]
Quenching and Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl).
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
Sodium borohydride is the preferred reducing agent for this transformation due to its selectivity for aldehydes and ketones in the presence of other potentially reducible functional groups. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2]
The use of a protic solvent like methanol allows for the in-situ protonation of the intermediate alkoxide to form the final alcohol product.[2]
Caption: Reduction of the aldehyde to the target alcohol.
Physicochemical and Spectroscopic Profile
While experimental data for [4-(chlorodifluoromethoxy)phenyl]methanol is scarce, its properties can be reliably predicted based on data from analogous compounds, particularly 4-(chlorodifluoromethoxy)aniline.[4][5]
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Basis for Prediction
Molecular Formula
C₈H₇ClF₂O₂
-
Molecular Weight
208.59 g/mol
-
Appearance
Colorless to light yellow oil or low melting solid
General appearance of similar benzyl alcohols
Boiling Point
> 200 °C
Higher than analogous anilines due to hydrogen bonding
LogP
~2.5 - 3.5
High lipophilicity imparted by the -OCF₂Cl group
Solubility
Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water.
Polarity of the benzyl alcohol and the lipophilic nature of the substituent
Predicted Spectroscopic Data:
¹H NMR (CDCl₃, 400 MHz):
δ ~7.4-7.2 (m, 4H, Ar-H)
δ ~4.7 (s, 2H, -CH₂OH)
δ ~2.0 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 101 MHz):
δ ~150-148 (C-O)
δ ~140-138 (Ar-C-CH₂OH)
δ ~129-128 (Ar-CH)
δ ~122-120 (Ar-CH)
δ ~118 (t, J ≈ 260 Hz, -OCF₂Cl)
δ ~64 (-CH₂OH)
IR (ATR, cm⁻¹):
~3350 (br, O-H stretch)
~3050 (Ar C-H stretch)
~2900 (Aliphatic C-H stretch)
~1600, 1500 (Ar C=C stretch)
~1250-1050 (C-O and C-F stretches)
~830 (para-substituted benzene C-H bend)
Potential Reactivity and Further Transformations
[4-(Chlorodifluoromethoxy)phenyl]methanol is expected to exhibit reactivity characteristic of a primary benzyl alcohol. The electron-withdrawing nature of the chlorodifluoromethoxy group may slightly influence the reactivity of the aromatic ring and the benzylic position.
1. Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-(chlorodifluoromethoxy)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidation could lead to the formation of 4-(chlorodifluoromethoxy)benzoic acid.[6]
2. Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis, reacting with an alkyl halide in the presence of a base.
3. Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield the corresponding esters.
4. Halogenation: The hydroxyl group can be substituted with a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzyl halide.
Caption: Potential chemical transformations of the target molecule.
Applications in Drug Development
The incorporation of the chlorodifluoromethoxy group into a molecule can have profound effects on its pharmacokinetic and pharmacodynamic properties. This makes [4-(chlorodifluoromethoxy)phenyl]methanol a highly valuable building block in medicinal chemistry.
Metabolic Stability: The -OCF₂Cl group is significantly more resistant to metabolic degradation compared to a methoxy group. The strong C-F bonds are less susceptible to enzymatic cleavage by cytochrome P450 enzymes, which can lead to a longer biological half-life of the drug candidate.[1]
Increased Lipophilicity: Fluorinated groups generally increase the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, leading to improved absorption and distribution within the body.[1]
Modulation of Physicochemical Properties: The electron-withdrawing nature of the chlorodifluoromethoxy group can influence the pKa of nearby functional groups, which can be crucial for receptor binding and target engagement.
Scaffold for Diverse Therapeutics: This building block can be incorporated into a wide range of therapeutic scaffolds targeting various diseases, including but not limited to oncology, infectious diseases, and central nervous system disorders. The benzyl alcohol moiety provides a convenient handle for further chemical modifications and library synthesis.
Conclusion
[4-(Chlorodifluoromethoxy)phenyl]methanol is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the chlorodifluoromethoxy group, offer a powerful tool for modulating the metabolic stability and lipophilicity of drug candidates. While direct synthetic protocols are not yet widely published, this guide provides a logical and experimentally sound pathway for its preparation. The predicted physicochemical and spectroscopic data herein serve as a valuable resource for researchers embarking on the synthesis and application of this novel compound. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated building blocks like [4-(chlorodifluoromethoxy)phenyl]methanol will undoubtedly play a pivotal role in the future of drug development.
References
Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. (2005). ResearchGate. Retrieved January 27, 2026, from [Link]
CN104098453A - Synthetic method for 4-fluorobenzaldehyde. (n.d.). Google Patents.
[3-Fluoro-5-(trifluoromethyl)phenyl]methanol. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020). Frontiers in Chemistry. Retrieved January 27, 2026, from [Link]
Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. (2021). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
4-(Chlorodifluoromethoxy)aniline. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
(R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(4-methyl-1H-pyrazol-5-yl)nicotinamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). Open Access LMU. Retrieved January 27, 2026, from [Link]
Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]
N-(4-(CHLORODIFLUOROMETHOXY)PHENYL)-6-((3R)-3-HYDROXY-1-PYRROLIDINYL)-5-(1-(TETRAHYDRO-2H-PYRAN-2-YL). (n.d.). gsrs. Retrieved January 27, 2026, from [Link]
a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Chlorodifluoromethyl phenyl sulfone: a novel non-ODS- based difluorocarbene reagent for O- and N. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 27, 2026, from [Link]
Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
C-H...O hydrogen bonding in 4-phenyl-benzaldehyde: a comprehensive crystallographic, spectroscopic and computational study. (2005). PubMed. Retrieved January 27, 2026, from [Link]
The Strategic Utility of [4-(Chlorodifluoromethoxy)phenyl]methanol in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Fluorinated Building Block In the landscape of contemporary organic synthesis, partic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Fluorinated Building Block
In the landscape of contemporary organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased bioavailability, and modulated acidity/basicity, have made fluorinated building blocks indispensable tools for the modern chemist. Among these, [4-(Chlorodifluoromethoxy)phenyl]methanol has emerged as a particularly valuable reagent, offering a unique combination of a reactive benzylic alcohol and a lipophilic, electron-withdrawing chlorodifluoromethoxy group. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this versatile building block, offering field-proven insights for its effective utilization in complex molecule synthesis.
Physicochemical Properties and Structural Features
The distinct reactivity and utility of [4-(Chlorodifluoromethoxy)phenyl]methanol stem from its unique structural attributes.
Property
Value
Source
CAS Number
50823-88-6
N/A
Molecular Formula
C₈H₇ClF₂O₂
N/A
Molecular Weight
208.59 g/mol
N/A
Appearance
White to off-white solid
N/A
Solubility
Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol.
N/A
The chlorodifluoromethoxy (-OCF₂Cl) group is a key determinant of the molecule's properties. It is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the benzylic alcohol. Furthermore, this moiety significantly increases the lipophilicity of molecules into which it is incorporated, a critical factor in modulating the pharmacokinetic profiles of drug candidates.
Synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol: A Practical Approach
While a variety of synthetic routes can be envisioned, a practical and scalable approach to [4-(Chlorodifluoromethoxy)phenyl]methanol often commences with the corresponding benzoic acid or benzaldehyde derivative. A common strategy involves the reduction of a suitable carbonyl precursor.
Protocol 1: Reduction of 4-(Chlorodifluoromethoxy)benzoic Acid
A reliable method for the preparation of [4-(Chlorodifluoromethoxy)phenyl]methanol is the reduction of 4-(chlorodifluoromethoxy)benzoic acid.
Step-by-Step Methodology:
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chlorodifluoromethoxy)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
Formation of a Mixed Anhydride (Optional but Recommended): Cool the solution to 0 °C and add a suitable activating agent such as ethyl chloroformate (1.1 eq) followed by the dropwise addition of a tertiary amine base like triethylamine (1.2 eq). Stir the reaction mixture at 0 °C for 1-2 hours to form the mixed anhydride.
Reduction: In a separate flask, prepare a suspension of a reducing agent such as sodium borohydride (NaBH₄, 2.0-3.0 eq) in an appropriate solvent like THF or a mixture of THF and water.
Addition and Reaction: Slowly add the solution of the activated carboxylic acid (or the mixed anhydride) to the reducing agent suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford [4-(Chlorodifluoromethoxy)phenyl]methanol.
Causality Behind Experimental Choices:
The activation of the carboxylic acid is crucial as direct reduction with NaBH₄ is generally sluggish. Formation of a mixed anhydride or conversion to an acyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating hydride attack.
The use of an inert atmosphere prevents the reaction of the organometallic reagents with atmospheric moisture and oxygen.
Careful, slow addition of reagents, particularly at low temperatures, is essential to control the exothermicity of the reaction and minimize side product formation.
Figure 1: Synthetic workflow for the reduction of 4-(chlorodifluoromethoxy)benzoic acid.
Key Reactions and Synthetic Transformations
[4-(Chlorodifluoromethoxy)phenyl]methanol serves as a versatile building block for a variety of synthetic transformations, primarily leveraging the reactivity of the benzylic alcohol.
Oxidation to the Aldehyde
The benzylic alcohol can be readily oxidized to the corresponding aldehyde, 4-(chlorodifluoromethoxy)benzaldehyde, a valuable intermediate in its own right for reactions such as Wittig olefination, aldol condensation, and reductive amination.
Protocol 2: Oxidation with Manganese Dioxide
Step-by-Step Methodology:
Reaction Setup: To a solution of [4-(Chlorodifluoromethoxy)phenyl]methanol (1.0 eq) in a suitable organic solvent such as dichloromethane or chloroform, add activated manganese dioxide (MnO₂, 5.0-10.0 eq).
Reaction: Stir the suspension vigorously at room temperature for 12-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts, washing the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure, and the resulting crude aldehyde can be purified by column chromatography or recrystallization.
Expertise & Experience:
The activity of MnO₂ can vary significantly between batches. It is crucial to use freshly activated MnO₂ for optimal results.
The large excess of MnO₂ is necessary to drive the reaction to completion due to its nature as a heterogeneous reagent.
This method is particularly advantageous for its mild reaction conditions, which are tolerant of many other functional groups.
Etherification Reactions
The hydroxyl group of [4-(Chlorodifluoromethoxy)phenyl]methanol can be converted into an ether linkage, a common modification in drug discovery to alter polarity and hydrogen bonding capacity.
Protocol 3: Williamson Ether Synthesis
Step-by-Step Methodology:
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve [4-(Chlorodifluoromethoxy)phenyl]methanol (1.0 eq) in an anhydrous polar aprotic solvent like THF or dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH, 1.1-1.2 eq) portion-wise at 0 °C.
Alkylation: After the evolution of hydrogen gas ceases, add the desired alkyl halide (R-X, 1.1-1.5 eq) dropwise at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.
Work-up and Purification: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. The crude ether can be purified by column chromatography.
Authoritative Grounding: The Williamson ether synthesis is a fundamental and widely used reaction in organic chemistry for the formation of ethers.
Esterification Reactions
Esterification of the benzylic alcohol provides another avenue for functional group manipulation, often employed to create prodrugs or to introduce a handle for further chemical modification.
Protocol 4: Steglich Esterification
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve [4-(Chlorodifluoromethoxy)phenyl]methanol (1.0 eq), a carboxylic acid (R-COOH, 1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane.
Coupling: Cool the solution to 0 °C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 eq).
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
Work-up and Purification: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then washed successively with dilute acid, dilute base, and brine. The organic layer is dried and concentrated. The crude ester is purified by column chromatography.
Figure 2: Key synthetic transformations of [4-(chlorodifluoromethoxy)phenyl]methanol.
Applications in Drug Discovery and Agrochemicals
The [4-(chlorodifluoromethoxy)phenyl]methanol building block and its derivatives are of significant interest in the development of new bioactive molecules. The chlorodifluoromethoxy group can serve as a bioisostere for other functional groups, enhancing metabolic stability and tuning electronic properties.
While specific publicly available examples naming [4-(Chlorodifluoromethoxy)phenyl]methanol as a direct precursor in a marketed drug are not readily found, patent literature frequently cites the use of the 4-(chlorodifluoromethoxy)phenyl moiety in the design of novel therapeutic and agrochemical agents. This suggests its role as a key structural component in proprietary research and development. For instance, this moiety is explored in the design of novel fungicides and pesticides, where the unique properties of the chlorodifluoromethoxy group can contribute to enhanced efficacy and an optimized environmental profile.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling [4-(Chlorodifluoromethoxy)phenyl]methanol.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
[4-(Chlorodifluoromethoxy)phenyl]methanol is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive benzylic alcohol and a functional chlorodifluoromethoxy group provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. The synthetic protocols and reactions outlined in this guide provide a solid foundation for the effective incorporation of this building block into research and development programs, paving the way for the discovery of new and improved pharmaceuticals and agrochemicals.
References
Due to the proprietary nature of many applications of this specific building block, direct citations to peer-reviewed articles detailing its synthesis and use are limited.
Protocols & Analytical Methods
Method
Application Note: Friedel-Crafts Alkylation of Arenes with [4-(Chlorodifluoromethoxy)phenyl]methanol Derivatives
This document provides a detailed technical guide for performing Friedel-Crafts reactions using [4-(Chlorodifluoromethoxy)phenyl]methanol and its derivatives as alkylating agents. It is intended for researchers, chemists...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed technical guide for performing Friedel-Crafts reactions using [4-(Chlorodifluoromethoxy)phenyl]methanol and its derivatives as alkylating agents. It is intended for researchers, chemists, and professionals in drug development and materials science who are engaged in the synthesis of diarylmethane scaffolds, particularly those incorporating fluorinated moieties.
The synthesis of diarylmethanes is a cornerstone of modern organic chemistry, providing access to structures prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] The Friedel-Crafts reaction, a classic method for forming carbon-carbon bonds with aromatic rings, remains a highly relevant and powerful tool.[3][4] Utilizing benzylic alcohols as precursors for the electrophile, in lieu of traditional alkyl halides, represents a more environmentally benign approach, with water as the sole theoretical byproduct.[1][5]
The [4-(Chlorodifluoromethoxy)phenyl] moiety is of particular interest in medicinal chemistry. The OCF₂Cl group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design. This guide details the mechanistic principles, provides a robust experimental protocol, and offers insights into the optimization and safe handling of this important transformation.
Mechanistic Rationale and Key Principles
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) pathway.[3][6] The core of the process involves the generation of a stabilized, yet electronically modified, benzylic carbocation from the [4-(Chlorodifluoromethoxy)phenyl]methanol precursor.
1.1. Generation of the Electrophile
The hydroxyl group of the benzylic alcohol is a poor leaving group.[7] Therefore, activation by a Lewis or Brønsted acid catalyst is essential. The Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) coordinates to the lone pair of electrons on the hydroxyl oxygen, transforming it into a good leaving group. Subsequent departure as a Lewis acid-water complex generates a secondary benzylic carbocation.[7]
1.2. The Role of the 4-(Chlorodifluoromethoxy) Substituent
The 4-OCF₂Cl group is strongly electron-withdrawing due to the high electronegativity of the halogen atoms.[8] This electronic effect has a direct impact on the stability of the benzylic carbocation intermediate. Unlike electron-donating groups that would stabilize a positive charge at the benzylic position, the OCF₂Cl group destabilizes it. This inherent instability means that harsher reaction conditions (e.g., stronger Lewis acids or higher temperatures) may be required to facilitate carbocation formation compared to reactions with electron-rich benzyl alcohols.
1.3. Electrophilic Attack and Re-aromatization
The generated carbocation is a potent electrophile that is attacked by the π-electrons of an electron-rich aromatic substrate (the arene).[3] This step forms a new carbon-carbon bond and a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[9] A weak base in the reaction mixture, typically the Lewis acid complex ([AlCl₄]⁻), then abstracts a proton from the site of substitution, collapsing the intermediate, restoring aromaticity to the ring, and regenerating the catalyst.[3]
Figure 1: Friedel-Crafts reaction mechanism.
Experimental Protocol: Synthesis of 1-(Chlorodifluoromethoxy)-4-(4-methylbenzyl)benzene
This protocol describes a representative procedure for the alkylation of toluene with [4-(Chlorodifluoromethoxy)phenyl]methanol.
2.1. Materials and Equipment
Material/Reagent
Grade
Supplier
Notes
[4-(Chlorodifluoromethoxy)phenyl]methanol
>97%
Commercial
Store under inert gas
Toluene
Anhydrous, >99.8%
Commercial
Can act as both reagent and solvent
Aluminum Chloride (AlCl₃)
Anhydrous, >99%
Commercial
Highly hygroscopic; handle in a glovebox or dry atmosphere
Dichloromethane (DCM)
Anhydrous, >99.8%
Commercial
Inert reaction solvent
Hydrochloric Acid (HCl)
1 M solution
Lab Stock
For quenching
Sodium Bicarbonate (NaHCO₃)
Saturated solution
Lab Stock
For neutralization
Brine (Saturated NaCl)
Saturated solution
Lab Stock
For washing
Magnesium Sulfate (MgSO₄)
Anhydrous
Commercial
For drying organic layer
Silica Gel
230-400 mesh
Commercial
For column chromatography
Equipment
Round-bottom flask, three-neck
Flame-dried before use
Magnetic stirrer and stir bar
Condenser
Nitrogen/Argon inlet
To maintain inert atmosphere
Addition funnel
For controlled solvent addition
Ice bath
For temperature control
Separatory funnel
For extraction
Rotary evaporator
For solvent removal
2.2. Step-by-Step Procedure
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen gas throughout the reaction.
Reagent Charging: To the flask, add [4-(Chlorodifluoromethoxy)phenyl]methanol (10.0 mmol, 1.0 eq.). Add anhydrous toluene (50.0 mmol, 5.0 eq.) and anhydrous dichloromethane (50 mL).
Catalyst Addition: Cool the stirred solution to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (12.0 mmol, 1.2 eq.) over 15 minutes. Caution: The addition may be exothermic.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding 50 mL of crushed ice, followed by the dropwise addition of 20 mL of 1 M HCl. Caution: Quenching is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
Washing: Combine the organic layers and wash sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford the pure diarylmethane product.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Optimization, Troubleshooting, and Process Control
The success of this Friedel-Crafts alkylation depends on the careful control of several parameters. The electron-withdrawing nature of the substrate necessitates a thoughtful approach to optimization.
The destabilized carbocation may require a strong Lewis acid like AlCl₃. However, milder catalysts can reduce side reactions like polyalkylation or decomposition.[2][10]
Catalyst Loading
0.1 - 2.0 equivalents
Sub-stoichiometric amounts may be sufficient, but due to complexation with water byproduct, >1.0 eq. is often required for full conversion.
Temperature
0 °C to reflux
Start at 0 °C to control initial exotherm. If conversion is low, gently heating may be necessary to promote carbocation formation. High temperatures can increase side products.[1]
Arene Concentration
1.5 eq. to large excess (as solvent)
Using the arene as the solvent maximizes its concentration, favoring the desired intermolecular reaction over self-condensation of the alcohol.[11]
Reaction Time
1 - 24 hours
Monitor by TLC. Prolonged reaction times can lead to product degradation or isomerization.
3.2. Troubleshooting Workflow
Common issues include low conversion, formation of dibenzyl ether, and polyalkylation. The following workflow can guide optimization efforts.
Figure 2: A decision tree for troubleshooting common issues.
Scope and Limitations
Arene Nucleophilicity: This reaction is most effective with electron-rich arenes such as toluene, xylenes, anisole, and phenols. The increased nucleophilicity of these substrates is necessary to attack the electronically-destabilized carbocation.
Deactivated Arenes: Arenes bearing strong electron-withdrawing groups (e.g., nitrobenzene, benzonitrile) are generally poor substrates for Friedel-Crafts alkylation and are unlikely to react under these conditions.[8]
Functional Group Compatibility: Functional groups that are basic or can coordinate strongly with the Lewis acid (e.g., amines, amides) are generally not compatible unless protected.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) when performing this reaction.
Fume Hood: All operations, especially the handling of anhydrous aluminum chloride and chlorinated solvents, as well as the quenching step, must be conducted in a certified chemical fume hood.
Anhydrous Lewis Acids: Anhydrous aluminum chloride (AlCl₃) reacts violently with water. Handle with extreme care in a dry environment (e.g., glovebox or under a strong inert gas flow).
Quenching: The quenching of the reaction with water/acid is highly exothermic and releases corrosive HCl gas. Add the quenching agent slowly to a cooled reaction mixture to maintain control.
Solvent Hazards: Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
References
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]
Kalla, R. M. N., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. Available at: [Link]
ResearchGate. Friedel–Crafts alkylation using electron‐deficient benzylic alcohols. Available at: [Link]
Nagano, T., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Available at: [Link]
ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Available at: [Link]
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
Organic Chemistry Portal. Diarylmethane synthesis by benzylation or arylation. Available at: [Link]
ResearchGate. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross-linked poly(2-naphthol) as a solid acid catalyst. Available at: [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
Kalla, R. M. N., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. Available at: [Link]
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Available at: [Link]
ResearchGate. (2020). Highly Efficient Method for Solvent-Free Synthesis of Diarylmethane and Triarylmethane from Benzylic Alcohols Using P₂O₅/Al₂O₃ or P₂O₅/SiO₂ at Room Temperature. Available at: [Link]
Cao, Z-C., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. PubMed. Available at: [Link]
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
Komeyama, K., et al. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. National Institutes of Health. Available at: [Link]
Synthesis of Asciminib: A Detailed Application Guide Utilizing Chlorodifluoromethoxy Precursors
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Asciminib and the Chlorodifluoromethoxy Moiety Asciminib (Scemblix®) is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Asciminib and the Chlorodifluoromethoxy Moiety
Asciminib (Scemblix®) is a potent and selective allosteric inhibitor of the BCR-ABL1 protein, a key driver of chronic myeloid leukemia (CML).[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP site, Asciminib targets the myristoyl pocket of the ABL1 kinase domain, offering a novel mechanism of action that can overcome resistance to conventional therapies.[3] A pivotal structural feature of Asciminib is the 4-(chlorodifluoromethoxy)aniline moiety. The chlorodifluoromethoxy (-OCF₂Cl) group plays a crucial role in the drug's efficacy, contributing to enhanced metabolic stability, improved membrane permeability, and optimal binding affinity to its target protein.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of Asciminib, with a particular focus on the strategic incorporation of the chlorodifluoromethoxy precursor.
Retrosynthetic Strategy: A Modular Approach
The synthesis of Asciminib can be approached through a convergent strategy, assembling key fragments in a logical sequence. The core of the molecule is a substituted nicotinamide, which is functionalized through sequential coupling reactions. Our retrosynthetic analysis breaks down Asciminib into three primary building blocks:
This modular approach allows for the efficient and controlled construction of the final complex molecule.
Caption: Retrosynthetic analysis of Asciminib.
Part 1: Synthesis of Key Precursors
Synthesis of 4-(chlorodifluoromethoxy)aniline
The synthesis of this crucial precursor is typically achieved in a two-step process starting from a commercially available nitrobenzene derivative.
Step 1: Nitration of Chlorodifluoromethoxybenzene
The initial step involves the nitration of chlorodifluoromethoxybenzene to introduce a nitro group at the para position, which will subsequently be reduced to the amine.
Protocol 1: Nitration
To a stirred solution of sulfuric acid, add chlorodifluoromethoxybenzene at a controlled temperature.
Slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) while maintaining the temperature below 10°C.
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or HPLC).
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(chlorodifluoromethoxy)-4-nitrobenzene.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to an amine to afford the desired 4-(chlorodifluoromethoxy)aniline. Catalytic hydrogenation is a common and efficient method for this transformation.[6]
Protocol 2: Catalytic Hydrogenation
In a high-pressure reactor, dissolve 1-(chlorodifluoromethoxy)-4-nitrobenzene (167 g) in ethyl acetate (200 g).[6]
Add a suitable catalyst, such as Raney Nickel (15 g).[6]
Seal the reactor and purge with nitrogen, followed by hydrogen.
Pressurize the reactor with hydrogen to 2-3 MPa and maintain the temperature between 30-40°C.[6]
Monitor the reaction by observing the cessation of hydrogen uptake.
Once the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure.
Purify the crude product by vacuum distillation to obtain 4-(chlorodifluoromethoxy)aniline.
Table 1: Key parameters for the synthesis of 4-(chlorodifluoromethoxy)aniline.
Synthesis of the Nicotinamide Core and Pyrazole Moiety
The synthesis of the core heterocyclic structures proceeds in parallel before their eventual coupling.
Protocol 3: Synthesis of Methyl 5-bromo-6-((R)-3-hydroxypyrrolidin-1-yl)nicotinate
To a solution of methyl 5-bromo-6-chloronicotinate in a suitable solvent such as acetonitrile, add (R)-pyrrolidin-3-ol and a base (e.g., potassium carbonate).[7]
Heat the reaction mixture to 70-75°C and stir for 15 hours.[7]
After cooling, concentrate the reaction mixture and crystallize the product from ethyl acetate.[7]
Protocol 4: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in anhydrous THF and cool to -78°C.[4]
Slowly add n-butyllithium, keeping the temperature below -70°C.[4]
After stirring for 5 minutes, add pinacolborane.[4]
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.
Part 2: Assembly of the Asciminib Backbone
Suzuki Coupling: Formation of the Biaryl Linkage
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the carbon-carbon bond between the nicotinamide core and the pyrazole moiety.[8]
Caption: Suzuki coupling workflow.
Protocol 5: Suzuki Coupling Reaction
In a reaction vessel, combine methyl 5-bromo-6-((R)-3-hydroxypyrrolidin-1-yl)nicotinate, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
Add a suitable solvent system, such as a mixture of toluene and water.
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Parameter
Reagent/Condition
Rationale
Palladium Catalyst
Pd(PPh₃)₄ or PdCl₂(dppf)
Efficiently catalyzes the C-C bond formation.
Base
K₂CO₃ or Cs₂CO₃
Activates the boronic ester for transmetalation.
Solvent
Toluene/Water or Dioxane/Water
Biphasic system facilitates the reaction and solubility of reagents.
Temperature
80-100°C
Provides the necessary activation energy for the catalytic cycle.
Table 2: Critical parameters for the Suzuki coupling reaction.
Amide Coupling: The Final Assembly
The final key step is the formation of the amide bond between the nicotinamide ester and 4-(chlorodifluoromethoxy)aniline. This is typically achieved using standard peptide coupling reagents.[9]
Protocol 6: Amide Coupling
To a solution of the Suzuki coupling product in a suitable aprotic solvent (e.g., DMF or THF), add 4-(chlorodifluoromethoxy)aniline.
Add a coupling agent such as HATU or EDC/HOBt, along with a non-nucleophilic base like DIPEA.
Stir the reaction at room temperature until completion.
Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
Dry the organic layer and concentrate to yield the protected Asciminib precursor.
Part 3: Final Deprotection and Purification
The final step in the synthesis is the removal of the tetrahydropyranyl (THP) protecting group from the pyrazole nitrogen, followed by purification of the final product.
Protocol 7: THP Deprotection
Dissolve the protected Asciminib precursor in methanol.
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[1]
Stir the reaction at room temperature and monitor by TLC or HPLC.
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
Extract the product, dry the organic layer, and concentrate to obtain the crude Asciminib free base.
Protocol 8: Purification and Salt Formation
Purify the crude Asciminib free base by column chromatography on silica gel.
For the formation of the hydrochloride salt, dissolve the purified free base in a suitable solvent like methanol.
Add a solution of HCl in an appropriate solvent (e.g., diethyl ether or isopropanol) dropwise until precipitation is complete.
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain Asciminib hydrochloride as a white to off-white solid.[10]
Analysis
Specification
Appearance
White to slightly yellow powder
Purity (HPLC)
≥ 99.5%
Enantiomeric Purity
≥ 99.8% (R-enantiomer)
Melting Point
~230°C
Table 3: Typical specifications for Asciminib Hydrochloride.[10]
Conclusion and Future Perspectives
The synthesis of Asciminib, a groundbreaking allosteric inhibitor, is a testament to the power of modern synthetic organic chemistry. The strategic use of the chlorodifluoromethoxy precursor is integral to the drug's unique pharmacological profile. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of this important therapeutic agent. Further optimization of reaction conditions, particularly in the coupling steps, could lead to even more efficient and scalable synthetic routes, facilitating further research and development in the field of targeted cancer therapy.
References
Google Patents. CN114369085B - Preparation method of Asciminib hydrochloride. Accessed January 27, 2026.
Cools, J., DeAngelo, D.J., & Hochhaus, A. (2024). Asciminib: the next-generation bullet for first-line treatment of chronic myeloid leukemia. Signal Transduction and Targeted Therapy, 9(1), 1-3.
Setliff, F. L., Muguluma, M. M., & Caldwell, J. Z. (1991). PREPARATION OF A SERIES OF SUBSTITUTED N-PHENYL-5-BROMO-2-CHLORO- AND 5-BROMO-6-CHLORONICOTINATES OF POTENTIAL AGRICULTURAL INTEREST. Journal of the Arkansas Academy of Science, 45(1), 95-97.
Google Patents. WO2024100212A1 - Crystalline form of asciminib hydrochloride. Accessed January 27, 2026.
Wylie, A. A., Schoepfer, J., Jahnke, W., Cowan-Jacob, S. W., Loo, A., Furet, P., ... & Griffin, J. D. (2017). The allosteric inhibitor ABL001 enables dual targeting of BCR–ABL1.
Google Patents. US20200157099A1 - Crystalline forms of asciminib and salts thereof. Accessed January 27, 2026.
Schoepfer, J., Jahnke, W., Berellini, G., Czechtizky, W., Furet, P., Fabbro, D., ... & Wylie, A. A. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of medicinal chemistry, 61(18), 8120-8135.
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Accessed January 27, 2026. [Link]
Pallavi, S., & Sowjanya, G. (2024). Quantification of Asciminib and its impurities: A RP-UPLC study. Research Journal of Pharmacy and Technology, 17(7), 3430-3436.
Google Patents.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed January 27, 2026. [Link]
accessdata.fda.gov. 215358Orig1s000 215358Orig2s000. Accessed January 27, 2026. [Link]
The Strategic Role of [4-(Chlorodifluoromethoxy)phenyl]methanol in Modern Pharmaceutical Synthesis: An Application & Protocol Guide
Introduction: The Value of the Chlorodifluoromethoxy Moiety in Drug Design In the landscape of contemporary medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Value of the Chlorodifluoromethoxy Moiety in Drug Design
In the landscape of contemporary medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the chlorodifluoromethoxy (-OCF₂Cl) group offers a unique combination of lipophilicity, metabolic stability, and electronic effects. [4-(Chlorodifluoromethoxy)phenyl]methanol emerges as a pivotal building block, providing a versatile scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). Its utility lies in the reactive benzylic alcohol functionality, which serves as a handle for a variety of chemical transformations, while the chlorodifluoromethoxy-substituted phenyl ring imparts desirable characteristics to the final drug molecule. This guide provides a comprehensive overview of the synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol and its application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties
A clear understanding of the physicochemical properties of [4-(Chlorodifluoromethoxy)phenyl]methanol is essential for its effective use in synthesis.
Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Inferred
Synthetic Pathways and Protocols
The synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol and its conversion to valuable downstream intermediates can be approached through a logical sequence of well-established chemical transformations.
Caption: Synthetic workflow from a common starting material to a key pharmaceutical intermediate.
Protocol 1: Synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol (C)
The synthesis of the title compound is most efficiently achieved through a two-step process starting from 4-hydroxybenzaldehyde.
Step 1a: Synthesis of 4-(Chlorodifluoromethoxy)benzaldehyde (B)
Experimental Protocol (Adapted from analogous reactions):
To a solution of 4-hydroxybenzaldehyde (A) (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a strong base (e.g., sodium hydride, 1.1 eq) at 0 °C under an inert atmosphere (N₂ or Ar).
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
Introduce chlorodifluoromethane (CHClF₂) gas into the reaction mixture or add a suitable chlorodifluoromethylating agent. The reaction may require elevated temperatures and pressure in a sealed vessel.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-(chlorodifluoromethoxy)benzaldehyde (B).
Step 1b: Reduction to [4-(Chlorodifluoromethoxy)phenyl]methanol (C)
Rationale: The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose. A protocol for the reduction of the structurally similar 4-chlorobenzaldehyde provides a reliable template.[3]
Experimental Protocol:
Dissolve 4-(chlorodifluoromethoxy)benzaldehyde (B) (1.0 eq) in methanol or ethanol in a round-bottom flask.
Cool the solution in an ice bath.
Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions with continuous stirring.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
Carefully quench the reaction by the slow addition of water to decompose excess NaBH₄.
Reduce the volume of the solvent under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude [4-(Chlorodifluoromethoxy)phenyl]methanol (C).
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of a Key Pharmaceutical Intermediate: N-Aryl-4-(chlorodifluoromethoxy)benzamide (F)
This protocol outlines the conversion of [4-(Chlorodifluoromethoxy)phenyl]methanol into a versatile intermediate for API synthesis, exemplified by the formation of an N-aryl benzamide.
Caption: Workflow for the conversion of the title compound to an N-aryl benzamide intermediate.
Step 2a: Oxidation to 4-(Chlorodifluoromethoxy)benzoic Acid (D)
Rationale: The oxidation of a benzylic alcohol to a carboxylic acid is a common and crucial step. Various oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The choice of oxidant and reaction conditions should be carefully considered to avoid degradation of the chlorodifluoromethoxy group. The oxidation of benzyl alcohol to benzoic acid is a well-documented process that can be adapted.[4][5]
Experimental Protocol:
Dissolve [4-(Chlorodifluoromethoxy)phenyl]methanol (C) (1.0 eq) in a suitable solvent system, such as a mixture of acetone and water.
Cool the solution in an ice bath.
Slowly add a solution of potassium permanganate (KMnO₄) (2.0-3.0 eq) in water, maintaining the temperature below 10 °C.
After the addition, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with hot water.
Combine the filtrate and washings, and acidify with hydrochloric acid (HCl) to precipitate the carboxylic acid.
Collect the solid product by filtration, wash with cold water, and dry to obtain 4-(chlorodifluoromethoxy)benzoic acid (D).
Step 2b: Formation of 4-(Chlorodifluoromethoxy)benzoyl Chloride (E)
Rationale: The conversion of a carboxylic acid to a more reactive acyl chloride is necessary for the subsequent amidation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol:
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-(chlorodifluoromethoxy)benzoic acid (D) (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
Allow the reaction to cool to room temperature.
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-(chlorodifluoromethoxy)benzoyl chloride (E), which can often be used in the next step without further purification.
Step 2c: Amidation to N-Aryl-4-(chlorodifluoromethoxy)benzamide (F)
Rationale: The coupling of the acyl chloride with an appropriate aryl amine is the final step to generate the desired N-aryl benzamide intermediate. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
Dissolve the aryl amine (e.g., 3,5-dichloro-4-aminopyridine for a Roflumilast analog) (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add a solution of 4-(chlorodifluoromethoxy)benzoyl chloride (E) (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction with water.
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the N-aryl-4-(chlorodifluoromethoxy)benzamide (F).
Analytical Characterization
The identity and purity of [4-(Chlorodifluoromethoxy)phenyl]methanol and its derivatives should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum of [4-(Chlorodifluoromethoxy)phenyl]methanol is expected to show characteristic signals for the benzylic protons (a singlet or doublet), the aromatic protons, and the hydroxyl proton.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds.
Safety and Handling
While a specific safety data sheet for [4-(Chlorodifluoromethoxy)phenyl]methanol was not found, data for structurally related chlorinated and fluorinated aromatic compounds suggest that appropriate safety precautions are necessary.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
[4-(Chlorodifluoromethoxy)phenyl]methanol is a valuable and versatile building block in the synthesis of pharmaceutical ingredients. Its synthesis, while requiring careful execution, follows a logical and scalable pathway. The protocols provided in this guide, based on established chemical principles and analogous reactions, offer a solid foundation for researchers and drug development professionals to utilize this important intermediate in the creation of novel and effective therapeutics. As with any chemical synthesis, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
ResearchGate. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]
Scribd. Reduction of 4 Chloro. Retrieved from [Link]
MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. Molecules, 28(18), 6688. Retrieved from [Link]
Google Patents. (1981). Process for the production of 4-hydroxybenzaldehyde derivatives.
Supporting Information, The Royal Society of Chemistry. (2021). Retrieved from [Link]
Google Patents. (1999). Process for the preparation of chloro-benzoyl chlorides.
GovInfo. EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
Google Patents. (2014). Preparation method for 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
ResearchGate. Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. Retrieved from [Link]
PubChem. [4-(Chloromethyl)phenyl]methanol. Retrieved from [Link]
ACS Publications. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. The Journal of Organic Chemistry, 46(18), 3760-3762.
ACS Publications. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18455-18461.
PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from [Link]
Murdoch University Research Portal. (2007). Synthesis of vinylidene fluoride via reaction of chlorodifluoromethane (HCFC-22) with methane. Journal of Fluorine Chemistry, 128(9), 1079-1087. Retrieved from [Link]
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters, 12(9), 2012-2015.
PubMed. (2014). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 155, 425-428. Retrieved from [Link]
Google Patents. (2014). Preparation method for 4-fluorobenzoyl chloride.
Organic Syntheses. m-CHLOROBENZALDEHYDE. Retrieved from [Link]
ACS. (2017). Chlorodifluoromethane. Retrieved from [Link]
Google Patents. (2020). Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.
YouTube. (2022). Preparation of Benzoic Acid from Benzyl Alcohol, Oxidation Reaction, B Sc, M Sc Students, Practical. Retrieved from [Link]
LookChem. (4-chloro-phenyl)-(3-cyclopentyloxy-4-difluoromethoxy-phenyl)-methanol. Retrieved from [Link]
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Retrieved from [Link]
Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
Google Patents. (2016). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
Application Notes and Protocols for the Use of [4-(Chlorodifluoromethoxy)phenyl]methanol in Agrochemical Synthesis
Introduction: The relentless pursuit of enhanced crop protection agents with improved efficacy, target specificity, and favorable environmental profiles has led to the exploration of novel molecular scaffolds. Among thes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The relentless pursuit of enhanced crop protection agents with improved efficacy, target specificity, and favorable environmental profiles has led to the exploration of novel molecular scaffolds. Among these, fluorinated building blocks have gained prominence due to their ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The chlorodifluoromethoxy group (-OCF₂Cl) is a particularly valuable moiety, and its incorporation into aromatic systems provides a unique combination of electronic and steric characteristics. [4-(Chlorodifluoromethoxy)phenyl]methanol is a key intermediate that serves as a versatile precursor for the synthesis of a range of advanced agrochemicals. This document provides detailed application notes and protocols for the synthesis and utilization of this compound for researchers, scientists, and professionals in the field of agrochemical development.
Physicochemical Properties of [4-(Chlorodifluoromethoxy)phenyl]methanol
A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
Soluble in common organic solvents (e.g., DCM, THF, Methanol)
General knowledge
Synthetic Protocols
The synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol can be efficiently achieved via the reduction of its corresponding benzaldehyde derivative. The following protocols outline a reliable synthetic pathway.
Protocol 1: Synthesis of 4-(Chlorodifluoromethoxy)benzaldehyde
The introduction of the chlorodifluoromethoxy group onto a phenolic aldehyde is a key step. This protocol is adapted from methodologies used for the synthesis of related difluoromethoxylated compounds.[2][3]
Reaction Principle: This synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of 4-hydroxybenzaldehyde attacks a source of the chlorodifluoromethyl group. While various reagents can be used, a common industrial method involves the reaction with monochlorodifluoromethane gas in the presence of a base.
Experimental Workflow:
Figure 1: Workflow for the synthesis of 4-(Chlorodifluoromethoxy)benzaldehyde.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, gas inlet tube, and reflux condenser
Heating mantle
Gas cylinder with a regulator for monochlorodifluoromethane
Standard laboratory glassware for work-up and purification
Procedure:
To a three-necked round-bottom flask, add 4-hydroxybenzaldehyde (1 equivalent) and anhydrous DMF.
Add sodium hydroxide (1.5 equivalents) portion-wise while stirring.
Heat the mixture to 90 °C and stir for 2 hours to ensure complete formation of the sodium phenoxide.[2]
Cool the reaction mixture to 70 °C and begin bubbling monochlorodifluoromethane gas into the suspension.
Maintain the temperature and continue the gas introduction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and DCM.
Separate the organic layer. Extract the aqueous layer twice more with DCM.
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-(chlorodifluoromethoxy)benzaldehyde.
Causality of Experimental Choices:
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SNAr and other nucleophilic substitution reactions. It effectively dissolves the organic starting material and the intermediate sodium phenoxide.
Sodium Hydroxide: A strong base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion.
Heating: The reaction requires elevated temperatures to proceed at a reasonable rate. 90 °C is a common temperature for such reactions in DMF.[2]
TLC Monitoring: Close monitoring of the reaction is crucial to prevent the formation of by-products and to ensure the complete consumption of the starting material.
Protocol 2: Synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol
The reduction of the aldehyde to the corresponding benzyl alcohol is a straightforward and high-yielding transformation.
Reaction Principle: The aldehyde is reduced to a primary alcohol using a suitable reducing agent. Sodium borohydride is a mild and selective reducing agent that is well-suited for this purpose, as it will not reduce other functional groups that may be present on the aromatic ring.
Experimental Workflow:
Figure 2: Workflow for the reduction of 4-(Chlorodifluoromethoxy)benzaldehyde.
Materials:
4-(Chlorodifluoromethoxy)benzaldehyde
Sodium borohydride (NaBH₄)
Methanol
1 M Hydrochloric acid (HCl)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask with a magnetic stirrer
Ice bath
Standard laboratory glassware for work-up and purification
Procedure:
Dissolve 4-(chlorodifluoromethoxy)benzaldehyde (1 equivalent) in methanol in a round-bottom flask.
Cool the solution in an ice bath to 0-5 °C.
Slowly add sodium borohydride (1.1 equivalents) in small portions, maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.
Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).
Remove the methanol under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford [4-(Chlorodifluoromethoxy)phenyl]methanol.
The product can be further purified by column chromatography if necessary.
Causality of Experimental Choices:
Sodium Borohydride: This reagent is chosen for its mildness and selectivity in reducing aldehydes in the presence of other potentially reducible groups. It is also safer and easier to handle than stronger reducing agents like lithium aluminum hydride.
Methanol as Solvent: Methanol is a good solvent for both the aldehyde and sodium borohydride. It also acts as a proton source during the work-up.
Ice Bath: The initial addition of NaBH₄ is exothermic, and cooling is necessary to control the reaction rate and prevent side reactions.
Acidic Work-up: The addition of HCl neutralizes the basic reaction mixture and decomposes the borate esters formed during the reaction, facilitating the isolation of the alcohol product.
Application in Agrochemical Synthesis
[4-(Chlorodifluoromethoxy)phenyl]methanol is a valuable intermediate for the synthesis of more complex agrochemical precursors, such as 4-(chlorodifluoromethoxy)aniline. This aniline is a key building block for certain modern insecticides.
Protocol 3: Oxidation to 4-(Chlorodifluoromethoxy)benzaldehyde and Subsequent Conversion to 4-(Chlorodifluoromethoxy)aniline
For some synthetic routes, it may be necessary to convert the title methanol back to the aldehyde, which can then be transformed into the corresponding aniline.
Reaction Principle: The benzyl alcohol is first oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a TEMPO-catalyzed oxidation.[4] The resulting aldehyde can then be converted to an oxime, followed by reduction, or undergo reductive amination to yield the aniline. A more direct route to the aniline from a related precursor involves nitration followed by reduction.
Experimental Workflow (Conceptual):
Figure 3: Conceptual workflow for the conversion of [4-(Chlorodifluoromethoxy)phenyl]methanol to 4-(Chlorodifluoromethoxy)aniline.
The resulting 4-(chlorodifluoromethoxy)aniline is a key intermediate in the synthesis of certain anthranilamide insecticides. These insecticides are known for their potent activity against a range of lepidopteran pests.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
Handling of Reagents:
Sodium hydroxide: Corrosive. Avoid contact with skin and eyes.
Monochlorodifluoromethane: A gas. Handle in a well-ventilated area, and ensure the gas cylinder is properly secured.
Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and control the temperature.
Hydrofluoric Acid (if used in alternative syntheses): Extremely corrosive and toxic. Requires specialized handling procedures and access to calcium gluconate gel as an antidote.[5]
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the products. The ¹⁹F NMR spectrum will be characteristic of the -OCF₂Cl group.
Infrared (IR) Spectroscopy: The IR spectrum of [4-(Chlorodifluoromethoxy)phenyl]methanol should show a broad absorption for the O-H stretch of the alcohol and characteristic absorptions for the C-O, C-F, and C-Cl bonds.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
[4-(Chlorodifluoromethoxy)phenyl]methanol is a valuable and versatile building block in modern agrochemical synthesis. The protocols provided herein offer a reliable pathway for its preparation and highlight its utility as a precursor to key agrochemical intermediates. The unique properties imparted by the chlorodifluoromethoxy group make this and related compounds of significant interest for the development of next-generation crop protection agents. As always, researchers should consult the primary literature and adhere to strict safety protocols when performing these or any other chemical transformations.
References
CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents.
The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. [URL: Not available]
CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents.
Synthesis of 4-hydroxy-3-methoxy benzaldehyde - PrepChem.com.
Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF.
Benzyl Alcohol Receives Crop Tolerance Exemption for Use in Crop Protection Formulations - PR Newswire.
CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents.
Benzyl alcohol - AERU - University of Hertfordshire.
CA3141080A1 - Use of benzyl alcohol as a herbicide - Google Patents.
Effect of Benzyl Alcohol on Main Defense System Components of Galleria mellonella (Lepidoptera) - PMC - NIH.
Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal.
Chlorodifluoromethane SDS, 75-45-6 Safety Data Sheets - ECHEMI.
Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797) - MDPI.
Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in. [URL: Not available]
Safety Data Sheet - YSI.
5 - Chemical Hazards - EHSO Manual 2025-2026. [URL: Not available]
FR3097407A1 - Use of benzyl alcohol as a herbicide - Google Patents.
DE69928672T2 - Pyrethrum and benzyl alcohol containing synergistic and residual compositions - Google Patents.
A Simple, Mild and General Oxidation of Alcohols to Aldehydes or Ketones by SO2F2/K2CO3 Using DMSO as Solvent and Oxidant | Request PDF - ResearchGate.
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety.
Unraveling Two Pathways for Electrochemical Alcohol and Aldehyde Oxidation on NiOOH - PubMed.
Controlling Occupational Exposure to Hazardous Drugs - OSHA.
Oxidation of Aldehydes and Ketones - Chemistry LibreTexts.
Technical Support Center: Synthesis and Byproduct Analysis of [4-(Chlorodifluoromethoxy)phenyl]methanol
Welcome to the technical support center for the synthesis and analysis of [4-(Chlorodifluoromethoxy)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and analysis of [4-(Chlorodifluoromethoxy)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you identify and resolve common issues encountered during your experiments.
I. Synthetic Pathway Overview
The synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol is typically achieved in a two-step process. The first step involves the chlorodifluoromethylation of 4-hydroxybenzaldehyde to form the key intermediate, 4-(chlorodifluoromethoxy)benzaldehyde. This is followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol.
Optimization
Stability of [4-(Chlorodifluoromethoxy)phenyl]methanol under acidic conditions
Here is the technical support center for the stability of [4-(Chlorodifluoromethoxy)phenyl]methanol under acidic conditions. Technical Support Center: [4-(Chlorodifluoromethoxy)phenyl]methanol Introduction This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support center for the stability of [4-(Chlorodifluoromethoxy)phenyl]methanol under acidic conditions.
Technical Support Center: [4-(Chlorodifluoromethoxy)phenyl]methanol
Introduction
This guide provides in-depth technical support for researchers and drug development professionals utilizing [4-(Chlorodifluoromethoxy)phenyl]methanol. This unique substituted benzyl alcohol incorporates a chlorodifluoromethoxy group, which significantly influences its electronic properties and reactivity. While robust under many conditions, its stability in acidic media can be a concern, leading to unexpected side reactions or degradation. This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to help you anticipate and resolve potential issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for [4-(Chlorodifluoromethoxy)phenyl]methanol under acidic conditions?
There are two main points of reactivity on the molecule that are sensitive to acidic conditions:
The Benzylic Alcohol Moiety: This is the most reactive site under acidic conditions. The hydroxyl group can be protonated, turning it into a good leaving group (water). This generates a resonance-stabilized benzylic carbocation, which is susceptible to nucleophilic attack or elimination, leading to byproducts like ethers and halides.[1][2]
The Chlorodifluoromethoxy Group: While generally more stable than the benzylic alcohol, the C-O ether bond of the chlorodifluoromethoxy group can undergo hydrolysis under harsh acidic conditions (e.g., high temperatures, concentrated strong acids).[3][4] This is typically a slower, less common degradation pathway compared to reactions at the alcohol.
Q2: How does the para-substituted chlorodifluoromethoxy group affect the stability of the molecule?
The chlorodifluoromethoxy (-OCF₂Cl) group is strongly electron-withdrawing due to the high electronegativity of the fluorine and chlorine atoms. This has two major consequences:
Deactivation of the Aromatic Ring: The group pulls electron density away from the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions.[5]
Influence on the Benzylic Position: While it deactivates the ring, its inductive effect can influence the stability of the benzylic carbocation formed after protonation of the alcohol. This electronic effect modulates the rates of subsequent reactions like ether formation or nucleophilic substitution.
Q3: Is there a general "safe" pH range to maintain the stability of this compound?
While a precise pH threshold is application-dependent, most issues arise under strongly acidic conditions (pH < 2), especially when heated. For general storage and handling in solution, maintaining a pH range of 4 to 8 is advisable. If your protocol requires acidic conditions, it is crucial to assess stability empirically.
Condition
Relative Risk of Degradation
Primary Byproducts Expected
pH > 4
Low
None expected
pH 2-4
Moderate (especially with heat)
Dibenzyl ether
pH < 2 (e.g., 1M HCl)
High
Dibenzyl ether, Benzyl halide, Polymerization
Concentrated Acid (H₂SO₄)
Very High
Polymerization, Potential -OCF₂Cl hydrolysis
Troubleshooting Guide
This section addresses specific experimental problems you may encounter.
Problem 1: I'm observing a new, less-polar spot by TLC after my acidic reaction or workup. LC-MS analysis suggests a molecule with roughly double the mass of my starting material.
Likely Cause: Acid-Catalyzed Dimerization to Dibenzyl Ether
This is one of the most common side reactions for benzyl alcohols in acid.[2] The acid protonates the hydroxyl group, which then leaves as water to form a benzylic carbocation. A second molecule of the starting alcohol then acts as a nucleophile, attacking the carbocation to form a dibenzyl ether.
Mechanism: Ether Formation
Caption: Acid-catalyzed formation of a dibenzyl ether.
Troubleshooting Protocol
Confirm Identity: Obtain an NMR spectrum of the isolated byproduct. The disappearance of the hydroxyl proton signal and the characteristic benzylic ether signals in the ¹H and ¹³C NMR will confirm the structure.
Mitigation Strategies:
Reduce Temperature: Perform the reaction and workup at 0°C or below to disfavor the dehydration step.
Use a Milder Acid: If possible, substitute strong mineral acids (HCl, H₂SO₄) with weaker organic acids (acetic acid, trifluoroacetic acid) or use a buffered system.
Protecting Group: If the alcohol is not the reactive site, protect it as a silyl ether (e.g., TBS, TIPS) before subjecting it to acidic conditions.
Problem 2: My reaction uses a hydrohalic acid (HCl, HBr) and I'm isolating a product where the hydroxyl group has been replaced by a halogen.
Likely Cause: Nucleophilic Substitution to form a Benzyl Halide
When the acid used has a nucleophilic counter-ion (like Cl⁻ or Br⁻), this anion can compete with the starting alcohol to attack the benzylic carbocation intermediate. This results in an Sₙ1-type substitution reaction.[1]
Mechanism: Benzyl Chloride Formation
Caption: Formation of a benzyl chloride in the presence of HCl.
Troubleshooting Protocol
Change the Acid: Switch to a non-nucleophilic acid like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or p-toluenesulfonic acid (pTSA).
Control Stoichiometry: If the hydrohalic acid is a required reagent, use the minimum effective amount.
Use Anhydrous Conditions: The presence of water favors the carbocation pathway. Running the reaction under anhydrous conditions can sometimes suppress this side reaction.
Problem 3: I suspect the chlorodifluoromethoxy group is degrading. What are the signs?
Likely Cause: Hydrolysis of the -OCF₂Cl Group
This is less common and typically requires more forcing conditions than reactions at the benzylic alcohol. However, prolonged exposure to hot, concentrated aqueous acid could lead to hydrolysis. The initial step would likely be the loss of the chloride to form a difluoromethoxycarbonyl-like intermediate, which could then hydrolyze further.
Troubleshooting Workflow
Caption: Workflow for troubleshooting byproduct formation.
Analytical Verification:
¹⁹F NMR: This is the most direct method. Degradation of the -OCF₂Cl group will cause its characteristic signal to disappear and a new fluorine-containing species to appear, likely at a different chemical shift.
LC-MS: Look for mass signals corresponding to the hydrolyzed product (e.g., replacement of -OCF₂Cl with -OCF₂OH or -OCHO).
Mitigation Strategies:
Strictly Anhydrous Conditions: Use freshly distilled anhydrous solvents and reagents.
Minimize Reaction Time and Temperature: Do not heat unless necessary and monitor the reaction closely to stop it as soon as the desired transformation is complete.
References
Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. Available at: [Link]
The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. MDPI. Available at: [Link]
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Available at: [Link]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]
Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]
(PDF) The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. ResearchGate. Available at: [Link]
Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia Sp. Strain MTCC 4818. PubMed. Available at: [Link]
Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
Technical Support Center: Suzuki Coupling with Fluorinated Compounds
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving fluorinated compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving fluorinated compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by these substrates. The presence of fluorine can dramatically alter the electronic properties and reactivity of molecules, often requiring non-standard conditions for successful cross-coupling. This resource provides in-depth, experience-driven answers to common problems, helping you troubleshoot and optimize your reactions.
This section addresses fundamental questions and recurring issues encountered when working with fluorinated aryl halides and fluorinated boronic acids.
Q1: Why is my Suzuki coupling with a fluoroarene (Aryl-F) failing, while the analogous chloro- or bromoarene works?
A1: The primary reason is the exceptional strength of the Carbon-Fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon, making the oxidative addition of an Ar-F bond to a Palladium(0) catalyst the most challenging and often rate-limiting step in the catalytic cycle. Standard Pd(0) catalysts that readily activate C-Cl, C-Br, or C-I bonds are often not sufficiently reactive for C-F bonds.[1]
Expert Insight: Electron-withdrawing fluorine atoms make the aryl ring electron-deficient, which should, in principle, facilitate oxidative addition. However, the high bond dissociation energy typically dominates, requiring specialized, highly active catalytic systems. For success, one must focus on using more electron-rich and sterically demanding ligands to create a more reactive, low-coordinate Pd(0) species. Nickel catalysts can also be an effective alternative as they often exhibit higher reactivity towards C-F bond activation.[2]
Q2: I'm observing low to no conversion with my electron-deficient polyfluorinated aryl bromide. What is the likely problem?
A2: While an electron-deficient aryl halide is generally more reactive towards oxidative addition, highly fluorinated systems can present unique challenges.
Causality 1: Catalyst Inhibition. The fluoride ions generated during the reaction or from the substrate itself can coordinate to the palladium center. While fluoride can act as a beneficial base or ligand in some cases, excess fluoride can form unreactive anionic palladium complexes, thereby inhibiting the catalyst.[3]
Causality 2: Ineffective Transmetalation. The transmetalation step requires the boronic acid to be activated by a base to form a more nucleophilic boronate species.[4][5] With highly electron-deficient aryl halides, the subsequent reductive elimination step can be slow. If the transmetalation is not efficient, side reactions like protodeboronation of the boronic acid can become dominant, leading to low yields.
Troubleshooting Strategy:
Ligand Choice: Switch to more electron-rich and bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These promote the formation of a highly reactive, low-coordinate Pd(0) species necessary for activating the C-Br bond and facilitating the overall catalytic cycle.
Base Selection: The choice of base is critical. For electron-deficient systems, a weaker base like potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[4] Stronger bases like hydroxides or carbonates can sometimes lead to unwanted side reactions. The use of fluoride bases can have a dual role, acting as the base and potentially participating in the catalytic cycle.[3]
Solvent System: Consider using polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water to aid in base solubility and facilitate the formation of the active boronate species.[6]
Q3: My reaction with 2-fluorophenylboronic acid is giving a poor yield. What side reactions should I be aware of?
A3: The primary side reaction affecting fluorinated boronic acids, especially those with ortho-substituents, is protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[6]
Mechanistic Insight: The electron-withdrawing nature of the fluorine atom, particularly in the ortho position, can destabilize the C-B bond, making the boronic acid more susceptible to hydrolysis. This process is often catalyzed by traces of palladium species or can occur non-catalytically under the reaction conditions.[6]
Visualizing the Problem:
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Troubleshooting Protocol:
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[4][6] These are generally more resistant to protodeboronation. Potassium trifluoroborates are particularly stable and can be used directly.[7]
Anhydrous Conditions: If using the boronic acid, ensure rigorous anhydrous conditions to minimize the primary proton source. Use freshly dried solvents and reagents.
Base and Stoichiometry: Use a mild, non-hydroxide base like K₂CO₃ or CsF.[7] Sometimes, using a slight excess (1.1-1.2 equivalents) of the boronic acid can compensate for some degradation, but a large excess should be avoided as it can complicate purification.
This section provides solutions for more complex scenarios, including issues with specific substrate classes and persistent low yields.
Q4: I am attempting a Suzuki coupling on a substrate containing a trifluoromethyl (CF₃) group, and the reaction is sluggish. How can I improve the yield?
A4: The strongly electron-withdrawing nature of the CF₃ group significantly deactivates the aryl ring towards oxidative addition if it's on the aryl halide partner. Conversely, if it's on the boronic acid partner, it can make transmetalation more difficult.
Expert Insight: The electronic effect of the CF₃ group is paramount. For an aryl halide like 4-bromobenzotrifluoride, while the C-Br bond is activated, the overall electron deficiency of the system may require a highly active catalyst to overcome any subsequent challenging steps in the cycle.
Optimization Table for CF₃-Substituted Substrates:
Parameter
Recommendation for Ar(CF₃)-X
Recommendation for Ar(CF₃)-B(OH)₂
Rationale
Catalyst
Pd₂(dba)₃, Pd(OAc)₂
Pd(PPh₃)₄, PdCl₂(dppf)
For Ar-X, a strong Pd(0) source is needed. For Ar-B(OH)₂, a stable pre-catalyst that generates the active species efficiently is key.
Ligand
Buchwald ligands (e.g., RuPhos, XPhos)
PPh₃, dppf
Bulky, electron-rich ligands are crucial for activating the C-X bond in electron-poor arenes.[7] Standard phosphines often suffice for the boronic acid partner.
Base
K₃PO₄, Cs₂CO₃
K₂CO₃, CsF
A strong, non-nucleophilic base is often required to drive the reaction with deactivated halides. Milder bases are suitable for the boronic acid.
Solvent
Dioxane/H₂O, Toluene/H₂O
THF/H₂O, DME/H₂O
Aprotic solvents with a small amount of water are generally effective.
Temperature
80-110 °C
60-100 °C
Higher temperatures are often necessary to promote oxidative addition of the deactivated halide.
Q5: My reaction produces a significant amount of homocoupling product from the boronic acid. What is the cause and how can I prevent it?
A5: Homocoupling of the boronic acid (to form Ar-Ar) is a common side reaction, typically caused by the presence of oxygen or an inefficient catalyst turnover.[6]
Mechanistic Cause:
Oxidative Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to give the homocoupled product and regenerate Pd(0).
Inefficient Oxidative Addition: If the oxidative addition of the aryl halide is slow, the active Pd(0) catalyst has more opportunity to participate in side reactions like homocoupling.
Troubleshooting Workflow Diagram:
Caption: Decision tree for troubleshooting boronic acid homocoupling.
Section 3: Experimental Protocols
The following are generalized but detailed protocols that serve as excellent starting points for optimization.
Protocol 1: General Procedure for Coupling of a Fluorinated Aryl Bromide with an Arylboronic Acid
This protocol is robust for many electron-deficient fluoroaryl bromides.
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), the fluorinated aryl bromide (1.0 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).[7]
Solvent Addition & Degassing: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add the degassed solvent system (e.g., 10:1 Toluene/H₂O, 0.25 M concentration with respect to the aryl bromide) via syringe.[7]
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of a Fluorinated Heteroaryl Halide (e.g., Fluoro-pyridine)
Fluorinated nitrogen-containing heterocycles can be challenging due to potential catalyst inhibition by the nitrogen lone pair.
Setup: To a microwave vial, add the fluorinated heteroaryl halide (e.g., 3-chloro-5-fluoropyridine, 0.5 mmol), the arylboronic acid (0.6 mmol), and finely ground Cs₂CO₃ (1.5 mmol).[7]
Solvent: Add degassed dioxane (2.5 mL) and degassed water (0.5 mL).
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
Workup and Purification: Follow the standard workup and purification procedure as described in Protocol 1. The use of microwave irradiation can often improve yields and reduce reaction times for these challenging substrates.[8]
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(47), 19008-19011. [Link]
Alacid, E., & Nájera, C. (2009). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 15(7), 1665-1673. [Link]
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
Ben Halima, T., Messaoudi, S., Hamze, A., Al-Zoubi, R. M., & Alami, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2267-2276. [Link]
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183. [Link]
Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
Technical Comparison Guide: NMR Spectral Analysis of [4-(Chlorodifluoromethoxy)phenyl]methanol
Executive Summary In medicinal chemistry, the modulation of lipophilicity and metabolic stability often involves the strategic replacement of fluorine atoms with chlorine. The [4-(Chlorodifluoromethoxy)phenyl]methanol sc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the modulation of lipophilicity and metabolic stability often involves the strategic replacement of fluorine atoms with chlorine. The [4-(Chlorodifluoromethoxy)phenyl]methanol scaffold represents a critical bioisostere to the more common trifluoromethoxy (-OCF₃) derivatives.
This guide provides an in-depth comparative analysis of the NMR spectral characteristics of the chlorodifluoromethoxy (-OCF₂Cl) group versus its trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) analogs. Correct interpretation of these spectra is vital for structural verification, particularly when assessing the purity of fluorinated building blocks in early-stage drug discovery.
Structural Analysis & Theoretical Basis
The introduction of a chlorine atom into the fluorinated ether side chain drastically alters the electronic environment of the fluorine nuclei and the adjacent carbon.
Electronic Effects & Shielding[1][2]
Inductive Effect: Chlorine (
) is less electronegative than fluorine (). Consequently, the fluorine atoms in the -OCF₂Cl group are less shielded than those in an -OCF₃ group.
Chemical Shift Prediction: We expect the ¹⁹F signal for -OCF₂Cl to appear significantly downfield (less negative ppm) compared to -OCF₃.
Symmetry: Although the carbon in -OCF₂Cl bears four different groups (O, C, F, F, Cl? No, it bears O, Cl, and two Fs), the rapid rotation around the C-O bond typically renders the two fluorine atoms chemically equivalent in achiral solvents, resulting in a singlet.
Visualization: Electronic Environment Comparison
Figure 1: Comparative electronic effects influencing ¹⁹F NMR chemical shifts.
Comparative Spectral Analysis
¹⁹F NMR: The Diagnostic Standard
The ¹⁹F NMR spectrum is the most definitive method for distinguishing the -OCF₂Cl group from impurities or analogs.
Functional Group
Multiplicity
Chemical Shift (δ ppm)*
Diagnostic Feature
-OCF₂Cl
Singlet (s)
-24.0 to -29.0
Significant downfield shift due to Cl.
-OCF₃
Singlet (s)
-57.0 to -59.0
Classic region for trifluoromethoxy.
-OCHF₂
Doublet (d)
-80.0 to -83.0
Large coupling to proton ( Hz).
Note: Shifts are relative to CFCl₃ (0 ppm).[1] Values may vary slightly by ±1-2 ppm depending on solvent (CDCl₃ vs DMSO-d₆).
¹³C NMR: Coupling Patterns
The carbon atom within the fluorinated group exhibits distinct splitting patterns due to coupling with fluorine (
).
-OCF₂Cl: Appears as a triplet (t) due to coupling with two equivalent fluorine atoms.
While less diagnostic for the fluorinated group itself, the ¹H NMR confirms the scaffold integrity.
Aromatic Region (6.8 - 7.5 ppm): The 1,4-disubstitution pattern yields a characteristic AA'BB' system (often appearing as two "doublets" with roof effects).
Protons ortho to the -OCF₂Cl group are slightly deshielded compared to unsubstituted benzene but shielded relative to nitro- or carbonyl-substituted rings.
Benzylic Region (~4.6 ppm): The -CH₂-OH protons appear as a singlet (in CDCl₃/D₂O exchange) or a doublet (in DMSO-d₆ if OH coupling is preserved).
Experimental Protocol: Characterization Workflow
To ensure high-fidelity data, the following protocol is recommended.
Reagents & Solvents[2][6][7][8][9]
Primary Solvent:CDCl₃ (Chloroform-d) is preferred for routine ¹H and ¹⁹F screening due to its non-interfering baseline in the fluorine region.
Alternative:DMSO-d₆ is required if the hydroxyl proton characterization is critical (to observe the OH triplet coupling).
Step-by-Step Methodology
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of solvent. Ensure the solution is clear (filter if necessary to remove inorganic salts from synthesis).
¹H NMR Acquisition:
Scan range: -1 to 12 ppm.
Scans: 16 (sufficient for >95% purity).
¹⁹F NMR Acquisition (Critical):
Reference: Verify if the spectrometer is referenced to internal CFCl₃ (0 ppm) or external standards.
Spectral Width: Ensure the window covers +10 to -200 ppm to catch all potential fluorinated byproducts.
Relaxation Delay (d1): Set to >2.0 seconds. Fluorine nuclei in CF₂ groups can have longer T1 relaxation times; insufficient delay leads to poor integration.
¹³C NMR Acquisition:
Scans: >256 (due to splitting of the CF₂ signal into a triplet, signal-to-noise is reduced by a factor of 3 for the central peak).
Visualization: Analysis Workflow
Figure 2: Decision tree for confirming the identity of [4-(Chlorodifluoromethoxy)phenyl]methanol.
Consolidated Data Summary
The following table summarizes the expected spectral data for [4-(Chlorodifluoromethoxy)phenyl]methanol in CDCl₃.
Nucleus
Shift (δ)
Multiplicity
Coupling (Hz)
Assignment
¹H
7.35 - 7.45
Multiplet (AA')
-
Ar-H (meta to OCF₂Cl)
¹H
7.15 - 7.25
Multiplet (BB')
-
Ar-H (ortho to OCF₂Cl)
¹H
4.65 - 4.75
Singlet (br)
-
Benzylic -CH₂-
¹H
1.80 - 2.20
Broad Singlet
-
-OH (Concentration dependent)
¹³C
124.9
Triplet (t)
-OC F₂Cl
¹³C
~148.5
Triplet (t)
Ar-C -O (ipso)
¹³C
~139.0
Singlet
-
Ar-C -CH₂ (para)
¹⁹F
-26.0 ± 2
Singlet
-
-OCF ₂Cl
References
Vertex AI Search. (2025). NMR Chemical Shifts of Fluorinated Groups.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Contextual reference for substituent effects).
PubChem. (n.d.). 4-(Chlorodifluoromethoxy)aniline Spectral Data. National Library of Medicine. Retrieved from [Link]
Reich, H. J. (n.d.). ¹³C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Analysis of [4-(Chlorodifluoromethoxy)phenyl]methanol
For researchers, scientists, and drug development professionals, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. [4-(Chlorodifluoromethoxy)phenyl]methanol, a halogenat...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. [4-(Chlorodifluoromethoxy)phenyl]methanol, a halogenated aromatic alcohol, presents a unique analytical challenge due to its combination of a reactive benzyl alcohol moiety and a complex chlorodifluoromethoxy substituent. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering experimental insights and data-driven recommendations to empower your research.
Introduction: The Analytical Challenge
[4-(Chlorodifluoromethoxy)phenyl]methanol's structure, featuring a labile hydroxyl group and an electron-withdrawing halogenated ether, dictates its behavior in a mass spectrometer. Understanding the interplay of these functional groups is crucial for selecting the optimal analytical strategy. This guide will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, detailing the expected fragmentation patterns under different ionization regimes and comparing their performance for both qualitative and quantitative applications.
Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Approach for Volatile Analytes
Given its moderate volatility, GC-MS is a primary and powerful technique for the analysis of [4-(Chlorodifluoromethoxy)phenyl]methanol. The choice of ionization method, typically Electron Ionization (EI) or Chemical Ionization (CI), will profoundly influence the resulting mass spectrum and the nature of the structural information obtained.
Electron Ionization (EI): Unveiling the Fragmentation Fingerprint
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] While this often results in the absence or low abundance of the molecular ion, the resulting fragmentation pattern provides a detailed structural fingerprint, invaluable for identification.
The fragmentation of [4-(Chlorodifluoromethoxy)phenyl]methanol under EI is predicted to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses.[2] Aromatic compounds typically exhibit a stable molecular ion peak, but the presence of the benzyl alcohol group can lead to characteristic losses.[3]
Key Predicted Fragment Ions:
Loss of the Hydroxymethyl Group (-CH₂OH): A common fragmentation for benzyl alcohols, leading to a stable benzylic cation.
Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the chlorodifluoromethoxy group.
Fragmentation of the Chlorodifluoromethoxy Group: This can lead to the loss of :CF₂, Cl·, or other halogenated species. The presence of chlorine and fluorine atoms will result in characteristic isotopic patterns.[3]
Formation of the Tropylium Ion: A common rearrangement for benzyl compounds, leading to a stable C₇H₇⁺ ion at m/z 91.[5]
Experimental Protocol: GC-MS (EI) Analysis
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature: 250°C
Oven Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas: Helium, constant flow 1.2 mL/min
Ion Source Temperature: 230°C
Electron Energy: 70 eV
Mass Range: m/z 40-450
Data Visualization: Predicted EI Fragmentation
Caption: Predicted EI fragmentation pathway for [4-(Chlorodifluoromethoxy)phenyl]methanol.
Chemical Ionization (CI): A Softer Approach for Molecular Ion Confirmation
Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺).[1] This is particularly useful for confirming the molecular weight of the analyte when it is not apparent in the EI spectrum.
Experimental Protocol: GC-MS (CI) Analysis
Gas Chromatograph and Mass Spectrometer: As per EI, with a CI-capable source.
Reagent Gas: Methane or Isobutane
Ion Source Temperature: 200°C
Reagent Gas Pressure: Optimized for maximum [M+H]⁺ signal.
Ionization Technique
Key Advantage
Key Disadvantage
Best For
Electron Ionization (EI)
Rich structural information from fragmentation.
Molecular ion may be weak or absent.
Compound identification and structural elucidation.
Chemical Ionization (CI)
Strong molecular ion or protonated molecule peak.
Limited fragmentation for structural information.
Molecular weight confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Analytes
For less volatile compounds or for analyses from complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative. The choice of ionization source, most commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is critical.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
ESI is a soft ionization technique ideal for polar molecules, while APCI is better suited for less polar, more volatile compounds. For [4-(Chlorodifluoromethoxy)phenyl]methanol, both could be viable, with the choice depending on the specific mobile phase conditions and the desired sensitivity. ESI would likely produce a prominent protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), while APCI might yield a mix of the molecular ion and some fragmentation.
Experimental Protocol: LC-MS Analysis
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
Mass Spectrometer: Agilent 6546 Q-TOF LC/MS (or equivalent)
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 30% B to 95% B over 5 min
Flow Rate: 0.4 mL/min
Ion Source: Dual AJS ESI
Gas Temperature: 325°C
Sheath Gas Flow: 11 L/min
Capillary Voltage: 3500 V
Data Visualization: Analytical Technique Workflow
Caption: Workflow for GC-MS and LC-MS analysis.
Comparative Performance and Data Interpretation
Analytical Technique
Volatility Requirement
Polarity Suitability
Structural Information
Molecular Weight Confirmation
GC-MS (EI)
Volatile & Thermally Stable
Non-polar to moderately polar
Excellent
Poor to Fair
GC-MS (CI)
Volatile & Thermally Stable
Non-polar to moderately polar
Limited
Excellent
LC-MS (ESI)
Not required
Polar
Limited (can be enhanced with MS/MS)
Excellent
LC-MS (APCI)
Not required
Moderately polar to non-polar
Moderate
Good
Conclusion and Recommendations
The optimal mass spectrometry technique for the analysis of [4-(Chlorodifluoromethoxy)phenyl]methanol is highly dependent on the analytical goals.
For definitive structural elucidation and identification, a combination of GC-MS with both EI and CI is recommended. EI provides the detailed fragmentation pattern necessary for structural confirmation, while CI confirms the molecular weight.
For quantitative analysis in complex matrices or for high-throughput screening,LC-MS/MS with ESI is the superior choice due to its high sensitivity, selectivity, and applicability to a wider range of sample types without the need for derivatization.
By understanding the principles behind each technique and the predictable fragmentation behavior of the target molecule, researchers can confidently select and implement the most appropriate analytical strategy to achieve their scientific objectives.
References
Defense Technical Information Center. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
PubChem. (n.d.). 4-(Chlorodifluoromethoxy)aniline. Retrieved from [Link]
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
A Comparative Study of [4-(Chlorodifluoromethoxy)phenyl]methanol and Other Fluorinated Alcohols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of mo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacological characteristics, including lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed comparative analysis of [4-(Chlorodifluoromethoxy)phenyl]methanol, a compound of emerging interest, with its more established fluorinated alcohol analogues: [4-(Trifluoromethyl)phenyl]methanol and [4-(Difluoromethyl)phenyl]methanol.
This document, intended for researchers and drug development professionals, offers a comprehensive overview of the synthesis, predicted physicochemical properties, and expected biological performance of these compounds. By presenting available experimental data for analogous structures and detailed, validated experimental protocols, this guide serves as a practical resource for scientists engaged in the design and evaluation of novel fluorinated molecules.
The Strategic Advantage of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a powerful tactic to modulate their properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to:
Enhanced Metabolic Stability: Blocking sites of oxidative metabolism.
Increased Lipophilicity: Improving membrane permeability and oral bioavailability.
Altered Acidity/Basicity: Modulating the pKa of nearby functional groups.
Conformational Control: Influencing molecular shape and binding to biological targets.
The choice of the specific fluoroalkyl group (-CF3, -OCF3, -CHF2, -OCF2H, -OCF2Cl) is a critical design element, as each imparts a unique combination of electronic and steric effects. This guide focuses on the comparative effects of the -OCF2Cl, -CF3, and -CHF2 moieties when attached to a phenylmethanol scaffold.
Synthesis of Fluorinated Phenylmethanols
A reliable synthetic route is paramount for the exploration of any new chemical entity. While [4-(Trifluoromethyl)phenyl]methanol and [4-(Difluoromethyl)phenyl]methanol are commercially available, a practical synthesis for [4-(Chlorodifluoromethoxy)phenyl]methanol is crucial for its evaluation.
Proposed Synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol
Based on established methodologies for the synthesis of related compounds, a plausible synthetic pathway to [4-(Chlorodifluoromethoxy)phenyl]methanol is proposed starting from 4-nitrophenol.
Figure 1: Proposed synthetic route to [4-(Chlorodifluoromethoxy)phenyl]methanol.
This multi-step synthesis leverages common and well-documented organic transformations. The initial steps to generate the chlorodifluoromethoxy-nitrobenzene intermediate are crucial and have been described in the patent literature. Subsequent reduction of the nitro group, followed by a Sandmeyer reaction to introduce the hydroxyl group, and then formylation and reduction, provides a logical pathway to the target alcohol.
Synthesis of Comparative Fluorinated Alcohols
The syntheses of [4-(Trifluoromethyl)phenyl]methanol and [4-(Difluoromethyl)phenyl]methanol are well-established and they are also commercially available. They are typically prepared by the reduction of the corresponding benzoic acids or benzaldehydes.
Table 1: Comparison of Physicochemical Properties.
Causality behind Predicted Properties:
LogP: The chlorodifluoromethoxy group is expected to be more lipophilic than both the trifluoromethyl and difluoromethyl groups. The replacement of a fluorine atom with a larger, more polarizable chlorine atom generally increases lipophilicity.[5] The trifluoromethyl group is known to be a strong electron-withdrawing group, which can influence the overall polarity of the molecule.[6]
pKa: The acidity of the benzylic alcohol is influenced by the electron-withdrawing nature of the para-substituent. The -OCF2Cl group is strongly electron-withdrawing, similar to the -CF3 group, which will increase the acidity (lower the pKa) of the hydroxyl group compared to benzyl alcohol.[7] The -CF3 group is one of the most powerful electron-withdrawing groups.[6] The -CHF2 group is also electron-withdrawing, but to a lesser extent than -CF3.
In Vitro Performance: A Predictive Comparison
Metabolic Stability
The metabolic stability of a compound is a critical factor in determining its in vivo half-life and oral bioavailability. Fluorination is a common strategy to block metabolic soft spots, particularly sites of oxidative metabolism by cytochrome P450 enzymes.
Compound
Fluorinated Group
Predicted Metabolic Stability
Rationale
[4-(Chlorodifluoromethoxy)phenyl]methanol
-OCF2Cl
High
The -OCF2Cl group is expected to be highly resistant to oxidative metabolism. The C-F and C-Cl bonds are strong, and the group sterically hinders access to the ether oxygen.
[4-(Trifluoromethyl)phenyl]methanol
-CF3
High
The trifluoromethyl group is exceptionally stable to metabolic degradation due to the high strength of the C-F bonds.[5]
[4-(Difluoromethyl)phenyl]methanol
-CHF2
Moderate to High
The C-H bond in the difluoromethyl group can be susceptible to oxidation, although it is still more stable than a methyl group.
Expected Metabolic Pathways:
For all three compounds, the primary sites of metabolism are likely to be the benzylic alcohol, which can be oxidized to the corresponding aldehyde and carboxylic acid, and potentially hydroxylation of the aromatic ring. The presence of the electron-withdrawing fluorinated groups is expected to decrease the rate of aromatic hydroxylation.
Figure 2: General predicted metabolic pathway for fluorinated phenylmethanols.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin, influences its free concentration in the bloodstream and thus its pharmacological activity.[8] Highly lipophilic compounds tend to exhibit higher plasma protein binding.
Compound
Fluorinated Group
Predicted Plasma Protein Binding
Rationale
[4-(Chlorodifluoromethoxy)phenyl]methanol
-OCF2Cl
High
The predicted higher lipophilicity of the -OCF2Cl group suggests that this compound will have the highest plasma protein binding of the three.
[4-(Trifluoromethyl)phenyl]methanol
-CF3
Moderate to High
The trifluoromethyl group increases lipophilicity compared to a hydrogen, leading to significant protein binding.
[4-(Difluoromethyl)phenyl]methanol
-CHF2
Moderate
The difluoromethyl group is less lipophilic than the trifluoromethyl group, which may result in slightly lower plasma protein binding.
Experimental Protocols
To enable researchers to validate these predictions and conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.
Determination of LogP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of a compound, a measure of its lipophilicity.
Methodology:
Preparation of Solutions:
Prepare a stock solution of the test compound in n-octanol (pre-saturated with water).
Prepare a water phase (pre-saturated with n-octanol).
Partitioning:
Add a known volume of the n-octanol stock solution to a known volume of the water phase in a glass vial.
Shake the vial vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C).
Allow the phases to separate completely by centrifugation or by letting it stand.
Quantification:
Carefully sample a precise aliquot from both the n-octanol and water layers.
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Calculation:
LogP = log ([Concentration in octanol] / [Concentration in water])
Figure 3: Workflow for LogP determination.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolic clearance of a compound in the presence of liver microsomes.
Methodology:
Incubation Mixture Preparation:
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Prepare a solution of liver microsomes (e.g., human, rat) in the buffer.
Prepare a solution of the cofactor NADPH.
Incubation:
Pre-warm the microsomal solution and the test compound solution to 37°C.
Initiate the reaction by adding the NADPH solution.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing and Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of remaining parent compound versus time.
The slope of the linear regression gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (Clint).
Figure 4: Workflow for in vitro metabolic stability assay.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
Apparatus Setup:
Use a commercially available equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane.
Sample Preparation:
Spike the test compound into plasma (e.g., human, rat) at a known concentration.
Dialysis:
Add the plasma sample to one chamber of the dialysis unit and an equal volume of buffer to the other chamber.
Incubate the unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
Quantification:
After incubation, take aliquots from both the plasma and buffer chambers.
Determine the concentration of the compound in each aliquot by LC-MS/MS.
Calculation:
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Percentage bound = (1 - fu) * 100
Figure 5: Workflow for plasma protein binding assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential properties of [4-(Chlorodifluoromethoxy)phenyl]methanol in relation to its trifluoromethyl and difluoromethyl analogues. The introduction of the chlorodifluoromethoxy group is predicted to increase lipophilicity and maintain high metabolic stability, making it an attractive moiety for further investigation in drug discovery and materials science.
The provided synthetic route and experimental protocols offer a clear path for researchers to synthesize and evaluate this novel compound. Direct experimental comparison of these three fluorinated alcohols will provide valuable insights into the nuanced effects of different fluoroalkyl groups and will undoubtedly contribute to the more rational design of future molecules with optimized properties.
References
Google Patents. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]
Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
ResearchGate. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Available at: [Link]
PubChem. 4-(Difluoromethoxy)benzyl alcohol. Available at: [Link]
Google Patents. EP1059280A2 - Process for the preparation of benzyl alcohols and their use.
PubMed. Effects of benzyl alcohol on aggregation of recombinant human interleukin-1-receptor antagonist in reconstituted lyophilized formulations. Available at: [Link]
ResearchGate. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Available at: [Link]
National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
Queen's University Belfast. Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Available at: [Link]
National Center for Biotechnology Information. Superelectrophiles and the effects of trifluoromethyl substituents. Available at: [Link]
Wikipedia. Sandmeyer reaction. Available at: [Link]
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
Brilliant. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Available at: [Link]
MDPI. Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. Available at: [Link]
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
National Institutes of Health. Fluorinated alcohol, the third group of cosolvents that stabilize the molten-globule state relative to a highly denatured state of cytochrome c. Available at: [Link]
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
ResearchGate. Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Available at: [Link]
National Center for Biotechnology Information. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Available at: [Link]
Cardiff University. What Does the Change in Direction of Alkyl Group Inductive Effects Mean?. Available at: [Link]
YouTube. plasma protein binding & the free drug hypothesis. Available at: [Link]
National Center for Biotechnology Information. Alcohol-Binding Sites in Distinct Brain Proteins: The Quest for Atomic Level Resolution. Available at: [Link]
National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Available at: [Link]
Google Patents. US4316993A - Process for the preparation of 4-phenoxy-phenols.
FooDB. Showing Compound Benzyl alcohol (FDB008745). Available at: [Link]
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OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]
PubMed. Spectroscopic techniques in the study of protein binding. A fluorescence technique for the evaluation of the albumin binding and displacement of warfarin and warfarin-alcohol. Available at: [Link]
Personal protective equipment for handling [4-(Chlorodifluoromethoxy)phenyl]methanol
A Researcher's Guide to Safely Handling [4-(Chlorodifluoromethoxy)phenyl]methanol Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the very novelty that h...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safely Handling [4-(Chlorodifluoromethoxy)phenyl]methanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the very novelty that holds promise also demands our utmost respect and caution. This guide provides essential safety and logistical information for handling [4-(Chlorodifluoromethoxy)phenyl]methanol (CAS No. 50823-88-6), a halogenated aromatic alcohol. As a Senior Application Scientist, my objective is to offer not just a protocol, but a framework of understanding, ensuring that your work with this compound is both scientifically sound and, above all, safe.
Hazard Assessment: A Synthesis of Structural Analogs and Chemical Classifications
Given the absence of a specific SDS, we must infer the potential hazards of [4-(Chlorodifluoromethoxy)phenyl]methanol from its constituent parts. The molecule combines an aromatic alcohol with a chlorodifluoromethoxy group.
A structurally similar compound, (3-Chloro-4-(difluoromethoxy)phenyl)methanol, is classified with the following hazards:
Chlorinated organic compounds as a class can present a range of health risks, including potential hepatotoxicity (liver damage), immunotoxicity, and in some cases, carcinogenicity, often due to their persistence and lipophilicity.[2] The presence of fluorine and chlorine atoms necessitates careful handling to avoid inhalation, ingestion, and skin contact.
Therefore, it is prudent to handle [4-(Chlorodifluoromethoxy)phenyl]methanol as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is harmful if ingested.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is not a passive checklist but an active risk mitigation strategy. For [4-(Chlorodifluoromethoxy)phenyl]methanol, a comprehensive ensemble is required to prevent exposure through all potential routes.
Core PPE Requirements
PPE Component
Specification
Rationale
Hand Protection
Nitrile or Neoprene Gloves
These materials generally offer good resistance to alcohols and halogenated hydrocarbons.[3] Avoid latex gloves, which provide little chemical protection against organic solvents.
Eye and Face Protection
Chemical Splash Goggles and a Face Shield
Goggles provide a seal around the eyes to protect against splashes and vapors.[4] A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[4]
Body Protection
Chemical-resistant Lab Coat
A fully buttoned lab coat made of a suitable material prevents skin contact from spills.
Respiratory Protection
Use in a certified Chemical Fume Hood
All handling of this compound should be performed within a functioning chemical fume hood to minimize inhalation of vapors.[1]
The following diagram illustrates the decision-making process for PPE selection based on the procedural risk level.
Caption: PPE Selection Flowchart
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is crucial for safe and effective research. This includes not only the experimental procedure but also preparation and waste management.
Step-by-Step Handling Protocol
Preparation :
Ensure a chemical fume hood is certified and functioning correctly.
Gather all necessary equipment and reagents before introducing the target compound.
Don the required PPE as determined by your risk assessment (see PPE selection workflow).
Have a spill kit readily accessible. For organic solvents, this should include absorbents like sand or diatomaceous earth.[1]
Handling :
Conduct all manipulations of [4-(Chlorodifluoromethoxy)phenyl]methanol, including weighing and transfers, within the chemical fume hood.
Keep containers of the compound tightly closed when not in use to minimize vapor release.
Use compatible labware (e.g., glass) and avoid contact with strong oxidizing agents.
In Case of Exposure :
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Halogenated Waste Streams
Proper waste disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, [4-(Chlorodifluoromethoxy)phenyl]methanol requires specific disposal procedures.
Segregation is Key : Halogenated organic waste must be collected separately from non-halogenated waste.[6][7] This is due to the different disposal methods required; halogenated waste typically undergoes high-temperature incineration.[8]
Waste Containers : Use clearly labeled, dedicated containers for halogenated organic waste. The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
Labeling : The waste container must be labeled with "Hazardous Waste" and a full description of its contents, including "[4-(Chlorodifluoromethoxy)phenyl]methanol" and any other solvents or reagents present.
Contaminated Materials : Any materials that come into direct contact with the compound, such as gloves, pipette tips, and absorbent paper, should be considered contaminated and disposed of in the solid halogenated waste stream.
The following diagram outlines the correct waste disposal workflow.
Caption: Waste Disposal Flowchart
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research involving [4-(Chlorodifluoromethoxy)phenyl]methanol.
References
Safety Data Sheet for (3-Chloro-4-(difluoromethoxy)phenyl)methanol. CymitQuimica. (2024-12-19). This document provides hazard information for a structurally similar compound.Link
[An outline of chloro-organic compound toxicology]. PubMed. This review discusses the general toxicology of chlorinated organic compounds.Link
Understanding Solvents and PPE for Chemical Safety. MCR Safety. (2025-04-08). This article provides guidance on selecting appropriate PPE for handling solvents.Link
METHANOL SAFE HANdLING MANUAL. Methanol Institute. This manual offers detailed safety information for handling methanol, a related alcohol.Link
Halogenated Wastes. Tufts University. This document outlines procedures for segregating halogenated organic waste.Link
7.2 Organic Solvents. Cornell University Environmental Health and Safety. This guide provides information on the disposal of organic solvent waste, emphasizing the segregation of halogenated and non-halogenated streams.Link
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. (2017-06-04). This article discusses incineration as a safe disposal method for halogenated compounds.Link
What are the effects of alcohol disinfectants on PPE glove performance? Ansell. (2022-06-28). This article provides information on the compatibility of different glove materials with alcohols.Link